(1R,2R)-2-PCCA hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H39Cl2N3O |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H37N3O.2ClH/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29;;/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3;2*1H/t21-,26-,27-,28+;;/m0../s1 |
InChI Key |
ZRMICUFWAJDIQJ-WGEINMNRSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C[C@H]([C@@H](C)CC)N)C(=O)[C@H]3C[C@@H]3C4=CC=CC=N4.Cl.Cl |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(1R,2R)-2-PCCA Hydrochloride: A Technical Guide to its Mechanism of Action as a GPR88 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum. Its activity as a GPR88 agonist has positioned it as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential starting point for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its signaling pathway, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action: GPR88 Activation and Downstream Signaling
This compound functions as an agonist at the GPR88 receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the engagement and activation of intracellular heterotrimeric G proteins. Specifically, GPR88 couples to the Gαi subunit of the G protein complex.[1][2][3]
The activation of the Gαi subunit by the (1R,2R)-2-PCCA-bound GPR88 initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase.[3] Adenylyl cyclase is the enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Consequently, the activation of GPR88 by this compound leads to a decrease in intracellular cAMP levels.[1][3] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing various cellular processes.
The signaling pathway is depicted in the diagram below:
Quantitative Pharmacological Data
The potency of this compound as a GPR88 agonist has been quantified in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Cell-free | - | 3 | [1][4][5][6][7] |
| This compound | Cell-based | - | 603 | [1][4][5][6][7] |
| (1R,2R)-2-PCCA | GloSensor™ cAMP Assay | HEK293 cells stably expressing hGPR88 | 56 | [1] |
| (1R,2R)-isomer | cAMP formation inhibition | GPR88-expressing HEK293T cells | 373 | [2] |
| 2-PCCA (racemic) | GloSensor™ cAMP Assay | HEK293 cells stably expressing hGPR88 | 116 | [8] |
| (1S,2S)-2-PCCA | cAMP formation inhibition | GPR88-expressing HEK293T cells | ~1865 (5-fold less potent than (1R,2R)-isomer) | [2] |
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the activity of this compound: the GloSensor™ cAMP Assay in HEK293 cells stably expressing the human GPR88 receptor.
Objective: To determine the potency of this compound in inhibiting adenylyl cyclase and reducing cAMP levels through the activation of the GPR88 receptor.
Materials:
-
HEK293 cells stably co-expressing the human GPR88 receptor and the pGloSensor™-22F cAMP plasmid.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
This compound stock solution (in DMSO or appropriate vehicle).
-
Isoproterenol (or Forskolin) to stimulate adenylyl cyclase.
-
GloSensor™ cAMP Reagent.
-
White, opaque, sterile 96-well or 384-well assay plates.
-
Luminometer.
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Seeding:
-
Culture the HEK293-GPR88-GloSensor™ cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells and seed them into white, opaque 96-well or 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Assay Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the GloSensor™ cAMP Reagent-containing medium.
-
Incubate the plates at room temperature for 2 hours to allow for reagent equilibration.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To measure the inhibitory effect on stimulated cAMP production, add a fixed concentration of an adenylyl cyclase stimulator (e.g., isoproterenol) to the wells, followed immediately by the different concentrations of this compound.
-
Incubate the plates at room temperature for 15-30 minutes.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the level of cAMP inhibition.
-
Normalize the data to the signal produced by the stimulator alone (100% activity) and a basal control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Conclusion
This compound is a well-characterized agonist of the GPR88 receptor. Its mechanism of action involves the activation of the Gαi signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and for those interested in the pharmacology of the GPR88 receptor. Further investigation into the in vivo effects of this compound will continue to shed light on the therapeutic potential of targeting GPR88.
References
- 1. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACS Chemical Neuroscience in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prognostic significance of key immune cell functional alterations in clear cell renal cell carcinoma - Wu - Translational Cancer Research [tcr.amegroups.org]
- 8. promega.com [promega.com]
(1R,2R)-2-PCCA Hydrochloride: A Potent Inhibitor of cAMP Production via GPR88 Agonism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1R,2R)-2-PCCA hydrochloride, a potent agonist for the orphan G protein-coupled receptor 88 (GPR88). A key pharmacological effect of this compound is the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a critical secondary messenger in numerous cellular signaling pathways. This document details the mechanism of action, presents quantitative efficacy data, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Gαi-Coupled Inhibition of Adenylyl Cyclase
This compound exerts its inhibitory effect on cAMP production by activating GPR88, a receptor primarily coupled to the inhibitory G protein subunit, Gαi.[1][2] Upon agonist binding, GPR88 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This activation leads to the dissociation of the Gαi-GTP complex from the Gβγ dimer. The activated Gαi-GTP complex then directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting Adenosine Triphosphate (ATP) to cAMP.[3][4] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes.
The specificity of this interaction has been demonstrated in studies where (1R,2R)-2-PCCA inhibited isoproterenol-stimulated cAMP accumulation in cells expressing GPR88, but not in control cells lacking the receptor.[2][5] Furthermore, it has been shown that GPR88 activation by this compound does not induce calcium mobilization, indicating a lack of coupling to Gαq proteins.[2][6]
Quantitative Data: In Vitro Efficacy of this compound
The potency of this compound in inhibiting cAMP production has been quantified in various in vitro assay systems. The half-maximal effective concentration (EC50) values are summarized in the table below. It is important to note that the potency can vary depending on the cell type, the specific assay technology used, and whether the measurement is performed in a cell-free or cell-based system.
| Compound | Assay Type | Cell Line/System | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | Cell-free | - | 3 | [7][8][9] |
| (1R,2R)-2-PCCA | GloSensor cAMP Assay | HEK293 cells | 56 | [7][10][11] |
| (1R,2R)-2-PCCA | Cell-based | GPR88-22F cells | 603 | [7][11] |
| (1R,2R)-2-PCCA | Calcium Mobilization Assay | CHO cells | 468 | [8][12] |
| (1R,2R)-isomer of 2-PCCA | cAMP Functional Assay | HEK293T/GPR88 cells | 373 | [3][6][13] |
| 2-PCCA (racemate) | cAMP Functional Assay | HEK293 cells | 116 | [14][15] |
| 2-PCCA (racemate) | cAMP Functional Assay | HEK293T/GPR88 cells | 877 | [3][6][13] |
The data indicates that the (1R,2R)-isomer is significantly more potent than its (1S,2S)-counterpart, highlighting the stereospecificity of the interaction with GPR88.[6][15]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism and experimental procedures, the following diagrams are provided.
Caption: GPR88 signaling pathway upon activation by this compound.
Caption: Generalized workflow for a cAMP inhibition assay.
Experimental Protocols: cAMP Inhibition Assay
The following provides a detailed methodology for a common type of cAMP inhibition assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based (e.g., GloSensor™) assay, used to determine the potency of this compound.
Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound in cells stably expressing human GPR88.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR88. Some protocols utilize cells co-expressing a cAMP-sensitive biosensor like GloSensor™-22F.[7][10][11]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) if required.[3]
-
Assay Plates: 384-well, white, solid-bottom assay plates.
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Detection Kit: A commercially available kit such as the HTRF cAMP dynamic 2 kit or the GloSensor™ cAMP Assay reagent.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
Procedure:
-
Cell Culture and Plating:
-
Culture the GPR88-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the culture medium and perform a cell count.
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well.[16]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final concentration of DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes.[13]
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically in the low micromolar range, to be determined empirically).
-
Add the forskolin solution to all wells except for the basal control wells (which receive only assay buffer).
-
Incubate the plate for 30 minutes at room temperature.[3]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF or GloSensor).[8][16] For HTRF, this typically involves adding a lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer.[3] For GloSensor, the luminescence is read after the addition of the appropriate reagent.
-
-
Data Analysis:
-
The signal from the cAMP detection assay is inversely proportional to the intracellular cAMP concentration in competitive immunoassays like HTRF.
-
Normalize the data with the forskolin-only treated wells representing 0% inhibition and the basal (unstimulated) wells representing 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.[13]
-
This technical guide provides a foundational understanding of this compound's role in inhibiting cAMP production through GPR88 agonism. The provided data, diagrams, and protocols serve as a valuable resource for researchers engaged in the study of GPR88 signaling and the development of novel therapeutics targeting this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Pharmacological Characterization, and Structure-Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor | RTI [rti.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Chemical structure and properties of (1R,2R)-2-PCCA hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] Its activity as a GPR88 agonist makes it a valuable research tool for investigating the physiological functions of this receptor and its potential as a therapeutic target for neurological and psychiatric disorders. This document provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a specific diastereomer of 2-PCCA.[1] The "(1R,2R)" designation refers to the stereochemistry of the cyclopropane (B1198618) ring, which has been shown to be crucial for its high potency at the GPR88 receptor.[3][4] The hydrochloride salt form enhances its solubility and stability for experimental use.
| Property | Value |
| IUPAC Name | (1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid --INVALID-LINK--amide dihydrochloride |
| CAS Number | 1609563-71-4[1] |
| Molecular Formula | C30H39Cl2N3O[5] |
| Molecular Weight | 528.56 g/mol [4][5] |
| Appearance | Light yellow to khaki solid[5] |
| Purity | >98%[5] |
| Storage | Store at 4°C under nitrogen. For long-term storage in solvent, store at -80°C (6 months) or -20°C (1 month).[1][4] |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the GPR88 receptor.[1] GPR88 is known to couple to the Gαi subunit of the heterotrimeric G protein complex.[3] Activation of GPR88 by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3] This signaling pathway is implicated in various neuronal functions, and its modulation by GPR88 agonists is a subject of ongoing research. The (1R,2R)-isomer is noted to be approximately 5-fold more potent than its (1S,2S)-diastereomer.[3][4]
Quantitative Biological Data
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-free Assay | - | EC50 | 3 nM | [1][6] |
| Cell-based Assay | GPR88-22F cells | EC50 | 603 nM | [1][6] |
| cAMP Inhibition Assay | HEK293 cells stably expressing human GPR88 and GloSensor-22F | EC50 | 56 nM | [1] |
| cAMP Inhibition Assay | HEK293T cells transiently expressing GPR88 | EC50 | 373 nM | [3] |
| Calcium Mobilization Assay | Stable GPR88 cell line | EC50 | 468 nM | [7] |
Signaling Pathway
The activation of the GPR88 receptor by this compound initiates a Gαi-coupled signaling cascade.
Caption: GPR88 receptor signaling pathway initiated by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of (1R,2R)-2-PCCA and its hydrochloride salt has been described in the literature.[3][8] The following is a generalized workflow based on published methods.
Caption: General synthetic workflow for this compound.
Detailed Protocol for Final HCl Salt Formation: To a solution of the free base, (1R,2R)-2-PCCA, in dichloromethane (B109758) (CH2Cl2), 4 M HCl in dioxane is added.[3][8] The reaction is stirred at room temperature.[3][8] The solvent is then removed under reduced pressure to yield the hydrochloride salt.[3][8]
cAMP Inhibition Assay
This assay is used to determine the functional potency of this compound at the GPR88 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) are cultured under standard conditions.[1]
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent like DMSO and then serially diluted to the desired concentrations.[5]
-
Assay Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of this compound.
-
Adenylyl cyclase is stimulated using a known activator like isoproterenol (B85558) to induce cAMP production.[3]
-
The inhibitory effect of the compound on cAMP production is measured by detecting the signal from the cAMP biosensor (e.g., luminescence).[1]
-
-
Data Analysis: The data is normalized and a concentration-response curve is generated to calculate the EC50 value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
In Vivo Studies
In vivo studies in rats have been conducted to evaluate the behavioral effects of 2-PCCA. Administration of 2-PCCA (0.1-3.2 mg/kg, i.p.) was found to decrease locomotor activity in a dose-dependent manner.[9][10] It also reduced methamphetamine-induced hyperactivity.[9][10] However, at the doses that attenuated hyperactivity, 2-PCCA by itself also significantly decreased baseline motor activity.[10] Furthermore, 2-PCCA did not produce methamphetamine-like discriminative stimulus effects.[9][10]
Conclusion
This compound is a valuable pharmacological tool for the study of GPR88. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an ideal probe for elucidating the role of GPR88 in the central nervous system and for exploring its therapeutic potential. Further research with this and related compounds will be critical in advancing our understanding of GPR88 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GPR88 Agonist | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (1R,2R)-2-PCCA Hydrochloride: Discovery, Synthesis, and In-Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (1R,2R)-2-PCCA hydrochloride, a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders. The lack of known endogenous ligands has made synthetic agonists like this compound crucial for elucidating the receptor's function and therapeutic potential. This document details the discovery, stereoselective synthesis, and in-vitro pharmacological characterization of this compound, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to support further research and development efforts in this area.
Discovery and Pharmacological Context
This compound, a diastereomer of 2-PCCA, has been identified as a potent agonist of the GPR88 receptor.[1] The GPR88 receptor is an orphan GPCR, meaning its endogenous ligand has not yet been identified, and it is highly expressed in the striatum, a key region for motor control and cognitive functions.[2][3] Studies have suggested that GPR88 plays a significant role in regulating striatal functions and is implicated in conditions such as Parkinson's disease, schizophrenia, and drug addiction.[3][4]
The discovery of synthetic agonists like 2-PCCA and its more active diastereomer, (1R,2R)-2-PCCA, has been instrumental in characterizing the signaling pathways and physiological roles of GPR88.[3][4] Pharmacological studies have shown that the agonist activity of 2-PCCA resides primarily in the (1R,2R)-isomer, which is significantly more potent than its (1S,2S)-counterpart.[2][5][6] (1R,2R)-2-PCCA acts as an allosteric agonist, binding to a pocket formed by transmembrane segments of the GPR88 receptor and the C-terminus of the Gαi1 protein.[3]
GPR88 Signaling Pathway
This compound activates the GPR88 receptor, which is coupled to the Gαi subunit of the heterotrimeric G protein.[4][5][7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The compound has not been observed to induce calcium mobilization, indicating no Gαq-mediated response.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (1R,2R)-2-PCCA Hydrochloride in Gαi-Coupled Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-PCCA hydrochloride is a potent and selective synthetic agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. Emerging research has illuminated its significant role in modulating Gαi-coupled signaling pathways, positioning it as a valuable tool for neuropharmacological research and a potential therapeutic target for various neuropsychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on Gαi-mediated signaling cascades.
Introduction to this compound and GPR88
GPR88 is a Class A orphan G protein-coupled receptor predominantly localized in the central nervous system, with particularly high expression in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] GPR88 is known to couple to the Gαi/o family of G proteins, which upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]
This compound has been identified as a potent agonist of GPR88.[5][6][7] Structural and functional studies have revealed that (1R,2R)-2-PCCA acts as an allosteric modulator, binding to a pocket distinct from the orthosteric ligand binding site.[8] This allosteric binding stabilizes a conformation of the receptor that promotes the activation of Gαi proteins, thereby initiating downstream signaling events.
Gαi-Coupled Signaling Pathway of GPR88
The activation of GPR88 by this compound triggers a cascade of intracellular events characteristic of Gαi-coupled receptors.
References
- 1. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivochem.net [invivochem.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (1R,2R)-2-PCCA Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This technical guide provides a comprehensive overview of its in vitro characterization, detailing its mechanism of action, binding affinities, and functional activities. The information presented herein is intended to support further research and drug development efforts targeting GPR88.
Introduction
GPR88 is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition. Its restricted expression profile has made it an attractive therapeutic target for a variety of neuropsychiatric disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of GPR88. This document summarizes the key in vitro data for this compound and provides detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor. Upon binding, it activates the receptor, which then couples to inhibitory G proteins of the Gαi family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3][4]
Quantitative Data Summary
The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Assay Type | Cell Line/System | EC50 (nM) | Reference |
| Cell-Free Assay | - | 3 | [1] |
| GloSensor cAMP Assay | HEK293 cells stably expressing human GPR88 and GloSensor-22F | 56 | [1] |
| Cell Assay | - | 603 | [1] |
| GloSensor cAMP Assay | Stable GPR88-pGloSensor22F cells | 603 | [5] |
| Calcium Mobilization Assay | Stable GPR88 cell line | 468 | [5] |
Experimental Protocols
GloSensor™ cAMP Assay for GPR88 Agonist Activity
This protocol describes the determination of this compound's potency in inhibiting forskolin-stimulated cAMP production in HEK293 cells stably expressing human GPR88.
Materials:
-
HEK293 cells stably co-expressing human GPR88 and the GloSensor™-22F cAMP plasmid
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
This compound
-
GloSensor™ cAMP Reagent
-
White, opaque, 96-well microplates
Procedure:
-
Cell Culture: Culture the HEK293-GPR88-GloSensor™-22F cells in DMEM supplemented with 10% FBS and 500 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into white, opaque 96-well plates at a density of 20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HBSS containing 10 mM HEPES to achieve the desired final concentrations. Also, prepare a stock solution of forskolin in DMSO.
-
Assay: a. Aspirate the culture medium from the wells. b. Add 80 µL of HBSS with HEPES containing the GloSensor™ cAMP Reagent to each well and incubate for 2 hours at room temperature. c. Add 10 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature. d. Add 10 µL of forskolin solution (final concentration typically 1-10 µM) to all wells to stimulate cAMP production. e. Incubate for 15 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The decrease in the luminescence signal in the presence of this compound corresponds to the inhibition of cAMP production. Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound at the GPR88 Receptor
Caption: GPR88 receptor signaling pathway activated by this compound.
Experimental Workflow for GloSensor™ cAMP Assay
Caption: Experimental workflow for the GloSensor™ cAMP functional assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In Vivo Effects of (1R,2R)-2-PCCA Hydrochloride on Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of (1R,2R)-2-PCCA hydrochloride, a potent GPR88 receptor agonist, on locomotor activity. The document synthesizes available data to offer a comprehensive resource for researchers in pharmacology and neuroscience.
Core Findings on Locomotor Activity
This compound has been demonstrated to exert a significant influence on locomotor activity in preclinical models. Studies in rats have shown that administration of 2-PCCA leads to a dose-dependent decrease in spontaneous movement.[1][2] Furthermore, this compound has been found to attenuate hyperactivity induced by stimulants such as methamphetamine.[1][2] The (1R,2R)-diastereomer of 2-PCCA is notably more potent in its biological activity compared to its (1S,2S)-counterpart.[3][4][5]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on locomotor activity based on available literature.
Table 1: Effect of this compound on Baseline Locomotor Activity in Rats
| Dosage (mg/kg, i.p.) | Effect on Locomotor Activity |
| 0.1 - 3.2 | Dose-dependent decrease |
Source: Data synthesized from descriptive reports in preclinical studies.[1][2]
Table 2: Effect of this compound on Methamphetamine-Induced Hyperactivity in Rats
| 2-PCCA Dosage (mg/kg, i.p.) | Methamphetamine Dosage (mg/kg) | Effect on Hyperactivity |
| 0.1 - 3.2 | 1.0 | Dose-dependent decrease |
Note: Significant attenuation of hyperactivity was observed at doses that also markedly decreased baseline locomotor activity.[1]
Mechanism of Action: GPR88 Signaling Pathway
This compound functions as a potent agonist for the G protein-coupled receptor 88 (GPR88).[6][7][8][9] The activation of GPR88 by (1R,2R)-2-PCCA initiates a signaling cascade through a Gαi-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][6][9] This mechanism is central to the pharmacological effects of the compound on neuronal activity and, consequently, locomotor behavior.
Experimental Protocols
The following section details the methodologies employed in key experiments to assess the in vivo effects of this compound on locomotor activity.
Locomotor Activity Testing
Objective: To measure the effect of this compound on spontaneous and drug-induced locomotor activity in rodents.
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
Procedure:
-
Habituation: Rats are habituated to the testing room for at least three days prior to the experiment.[2]
-
Administration of (1R,2R)-2-PCCA alone:
-
Administration of (1R,2R)-2-PCCA with Methamphetamine:
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the chamber are typically quantified and analyzed using statistical methods such as ANOVA.
References
- 1. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. invivochem.net [invivochem.net]
- 9. biocompare.com [biocompare.com]
(1R,2R)-2-PCCA Hydrochloride: A Technical Guide for Studying GPR88 in the Striatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Its high expression in both direct and indirect pathway medium spiny neurons (MSNs) positions it as a critical modulator of striatal function and a promising therapeutic target for neuropsychiatric and neurodegenerative disorders.[1][3][4] (1R,2R)-2-PCCA hydrochloride is a potent and selective synthetic agonist for GPR88, serving as an invaluable pharmacological tool to elucidate the receptor's physiological roles and assess its therapeutic potential.[5][6] This technical guide provides an in-depth overview of the use of this compound for studying GPR88 in the striatum, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Data: In Vitro and In Vivo Activity of GPR88 Agonists
The following table summarizes the quantitative data for this compound and other relevant GPR88 agonists, providing a comparative overview of their potency.
| Compound | Assay Type | Cell Line/System | EC₅₀ (nM) |
| This compound | cAMP Inhibition | HEK293 | 56 |
| (1R,2R)-2-PCCA | cAMP HTRF Functional Assay | HEK293 | 3.1 |
| (1R,2R)-2-PCCA | GloSensor cAMP Assay | HEK293 | 603 |
| 2-PCCA hydrochloride | cAMP Inhibition | HEK293 | 116 |
| (±)-2-PCCA | cAMP HTRF Assay | HEK293 | 911 |
| (±)-2-PCCA | GloSensor cAMP Assay | HEK293 | 116 |
| (1R,2R)-isomer of (±)-1 | cAMP Functional Assay | HEK293T/GPR88 | 373 |
| (±)-4 (phenyl analogue) | cAMP HTRF Assay | Not Specified | 1250 |
| RTI-13951-33 | cAMP Functional Assay | Not Specified | 25 |
| GPR88 agonist 2 | cAMP Functional Assay | Not Specified | 14,000 |
| GPR88 agonist 2 | [³⁵S]GTPγS Binding Assay | WT mouse striatal membranes | 8,900 |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound initiates a canonical Gαi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).[1][5][7]
Experimental Protocols
In Vitro cAMP Functional Assay
This assay is fundamental for quantifying the potency of GPR88 agonists by measuring the inhibition of cAMP production.[5][8]
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive biosensor (e.g., GloSensor-22F) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cell Seeding: Plate the cells in a 384-well white plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist such as isoproterenol (B85558) to induce cAMP production.
-
Add the GloSensor™ cAMP Reagent to the wells.
-
-
Detection: Measure luminescence using a plate reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Locomotor Activity Assay
This behavioral assay assesses the effect of GPR88 activation on motor function in rodents.[8]
Methodology:
-
Animal Acclimation: Acclimate male rats to the testing room for at least one hour before the experiment. Handle the animals for several days prior to testing.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1-3.2 mg/kg). A vehicle control group should be included.
-
Locomotor Activity Recording: Immediately after injection, place the rats in individual locomotor activity chambers equipped with infrared beams to track movement.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predefined period, typically 60 minutes.
-
Data Analysis: Analyze the data in time bins to observe the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).
Experimental and Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of GPR88 agonists, from initial screening to in vivo validation.
Conclusion
This compound is a critical tool for probing the function of GPR88 in the striatum. Its ability to potently and selectively activate the receptor allows for detailed investigation of the GPR88 signaling pathway and its role in modulating striatal circuitry and behavior. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to advance our understanding of GPR88 as a therapeutic target.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. G-protein coupled receptor 88 knockdown in the associative striatum reduces psychiatric symptoms in a translational male rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of (1R,2R)-2-PCCA Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the orphan G protein-coupled receptor 88 (GPR88). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
GPR88 is an orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition. Its strategic location suggests a significant role in modulating the dopaminergic system, making it a promising therapeutic target for various central nervous system (CNS) disorders. This compound has emerged as a key chemical probe for elucidating the physiological functions of GPR88. This guide summarizes the current knowledge of its pharmacological properties.
Mechanism of Action
This compound acts as an agonist at the GPR88 receptor. GPR88 is coupled to the Gαi subunit of the heterotrimeric G protein complex. Upon agonist binding, GPR88 facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Signaling Pathway Diagram
Caption: GPR88 signaling pathway activated by this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound and its diastereomer.
Table 1: In Vitro Potency (EC50) of this compound
| Assay Type | Cell Line/System | EC50 (nM) | Reference |
| Cell-free Assay | - | 3 | [1][2][3] |
| Cell-based Assay | GPR88-22F cells | 603 | [1][3] |
| cAMP Production Inhibition | HEK293 cells (stably expressing hGPR88 and GloSensor-22F) | 56 | [1] |
| Isoproterenol-induced cAMP Formation Inhibition | HEK293T cells (transiently transfected with GPR88) | 373 | [4][5] |
Table 2: Stereoselectivity of PCCA Analogs
| Compound | Potency (EC50 in HEK293T cells, nM) | Relative Potency | Reference |
| (1R,2R)-2-PCCA | 373 | ~5-fold more potent | [4][5] |
| (1S,2S)-2-PCCA | (EC50 not explicitly stated, but noted to be ~5-fold less potent) | - | [4][6] |
In Vivo Pharmacology
In vivo studies in rats have demonstrated that this compound can modulate motor activity.
Table 3: In Vivo Effects of 2-PCCA in Rats
| Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Methamphetamine-Induced Hyperactivity | Reference |
| 0.1 - 3.2 | Dose-dependent decrease | Dose-dependent decrease | [7] |
Detailed Experimental Protocols
In Vitro cAMP Inhibition Assay (GloSensor™ Technology)
This protocol describes the measurement of GPR88 activation by quantifying the inhibition of cAMP production in a stable cell line.
Experimental Workflow Diagram
Caption: Workflow for the in vitro cAMP inhibition assay.
Materials:
-
HEK293 cells stably expressing human GPR88 and the GloSensor™-22F cAMP construct.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
CO2-independent medium.
-
GloSensor™ cAMP Reagent.
-
This compound.
-
Isoproterenol.
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable HEK293-GPR88-GloSensor™ cells into 384-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
Reagent Equilibration: On the day of the assay, prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions. Replace the cell culture medium with the equilibration medium and incubate at room temperature for at least 2 hours to allow for reagent loading and signal stabilization.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the appropriate wells.
-
Stimulation: To measure the inhibitory effect, add a concentration of isoproterenol that elicits approximately 80% of its maximal response (EC80) to all wells except for the negative control.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Detection: Measure the luminescence using a plate-reading luminometer. The decrease in luminescence in the presence of this compound corresponds to the inhibition of cAMP production.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Locomotor Activity Assay
This protocol outlines a method to assess the effect of this compound on spontaneous and drug-induced locomotor activity in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle (e.g., saline, DMSO/PEG/Tween/water).
-
Methamphetamine hydrochloride (optional, for hyperactivity studies).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the rats to the housing facility for at least one week before the experiment. Handle the rats for several days leading up to the test to minimize stress.
-
Habituation: On the test day, allow the rats to habituate to the testing room for at least 30 minutes before the start of the experiment.
-
Drug Administration:
-
Spontaneous Activity: Administer this compound (e.g., 0.1-3.2 mg/kg, i.p.) or vehicle.
-
Methamphetamine-Induced Hyperactivity: Administer this compound or vehicle, followed by an injection of methamphetamine (e.g., 1.0 mg/kg, i.p.).
-
-
Data Collection: Immediately after injection, place the rats individually into the open-field chambers. Record locomotor activity (e.g., number of beam breaks) continuously for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR88 in the central nervous system. Its potency as a GPR88 agonist and its demonstrated in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of targeting this orphan receptor. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacology of this compound and the biology of GPR88.
References
- 1. benchchem.com [benchchem.com]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for (1R,2R)-2-PCCA hydrochloride cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor primarily expressed in the brain.[1][2][3][4] Its activation of GPR88 initiates a signaling cascade through a Gαi-coupled pathway, which subsequently inhibits the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][5][6] This makes the measurement of cAMP levels a critical method for characterizing the activity of this compound and other GPR88 modulators. These application notes provide a detailed protocol for a cell-based cAMP assay to determine the potency and efficacy of this compound.
Signaling Pathway
The activation of GPR88 by an agonist like this compound leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This occurs through the activation of the inhibitory G protein subunit, Gαi. To effectively measure the inhibitory effect of the agonist, intracellular cAMP levels are often first stimulated using forskolin (B1673556), a direct activator of adenylyl cyclase. The subsequent addition of the GPR88 agonist then leads to a measurable decrease in cAMP levels.
Caption: GPR88 Signaling Pathway.
Quantitative Data Summary
The potency of this compound has been determined in various assay formats and cell lines. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | Cell-free | - | 3[1][2][3] |
| This compound | Cell-based (cAMP) | HEK293 | 56[1][7] |
| This compound | Cell-based (cAMP) | HEK293 | 603[1][2] |
| This compound | Cell-based (cAMP) | CHO | 56[8] |
| 2-PCCA (racemic mixture) | Cell-based (cAMP) | HEK293 | 116[4][5][9] |
Note: The variability in EC50 values can be attributed to differences in experimental conditions, such as the specific cell line used, receptor expression levels, and the cAMP assay technology employed.
Experimental Protocol: Gαi-Coupled Receptor Agonist cAMP Assay
This protocol outlines the steps for determining the EC50 value of this compound in a cell-based cAMP assay using a homogenous time-resolved fluorescence (HTRF) or similar luminescence-based detection method.
1. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GPR88.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).
-
Assay Plate: 384-well, white, solid-bottom, cell culture-treated plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Assay Buffer: HBSS or PBS with 20 mM HEPES.
-
cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or GloSensor technology.
-
DMSO: For serial dilutions.
2. Experimental Workflow
Caption: Experimental Workflow for cAMP Assay.
3. Detailed Procedure
a. Cell Preparation:
-
Culture GPR88-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Resuspend the cells in assay buffer or culture medium to the desired concentration.
-
Dispense the cell suspension into a 384-well plate (e.g., 5,000-10,000 cells/well in 10 µL).
-
Incubate the plate at 37°C in a humidified CO2 incubator for 18-24 hours.
b. Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound series in assay buffer to the desired final concentrations (typically 4X the final assay concentration).
c. Assay Protocol:
-
(Optional) Add a PDE inhibitor such as IBMX to all wells to prevent cAMP degradation and increase the assay window.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Prepare a working solution of forskolin in assay buffer. The final concentration of forskolin should be at its EC80-EC90, which needs to be predetermined for the specific cell line.
-
Add 5 µL of the forskolin solution to all wells except for the basal control wells (which receive 5 µL of assay buffer).
-
Incubate the plate at room temperature for 30-60 minutes.
d. cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, prepare the lysis buffer and detection reagents.
-
Add the lysis buffer and detection reagents to all wells (e.g., 5 µL of each reagent).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
e. Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).
-
The raw data (e.g., ratio of emission at 665 nm / 620 nm for HTRF) is inversely proportional to the cAMP concentration.
-
Normalize the data by setting the signal from the forskolin-only treated wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This document provides a comprehensive guide for performing a cAMP assay to characterize the GPR88 agonist this compound. By following this protocol, researchers can obtain reliable and reproducible data on the potency and efficacy of this and other GPR88 modulators, which is essential for advancing drug discovery efforts targeting this receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HTRF and LANCE cAMP Assays with (1R,2R)-2-PCCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ (LANCE®) cAMP assays to characterize the activity of (1R,2R)-2-PCCA hydrochloride, a potent agonist of the G protein-coupled receptor 88 (GPR88). GPR88 is an orphan GPCR predominantly expressed in the striatum and is coupled to the Gi signaling pathway, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon activation.[1][2][3] Both HTRF and LANCE cAMP assays are robust, high-throughput screening (HTS)-compatible immunoassays designed to quantify cAMP in cell lysates.[4][5][6][7][8]
The fundamental principle of these assays is a competitive binding format.[9][10] Cellular cAMP produced upon GPCR stimulation competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. In HTRF assays, the antibody is labeled with a donor fluorophore (Europium cryptate) and the tracer with an acceptor fluorophore (d2).[6][9][11] In LANCE assays, a Europium (Eu) chelate-labeled cAMP tracer competes for binding to a ULight™ dye-labeled anti-cAMP antibody.[4][5][12] In both cases, a decrease in the FRET signal is proportional to the amount of cellular cAMP produced.
Signaling Pathway of GPR88 Activation
Activation of the Gi-coupled GPR88 receptor by an agonist such as this compound initiates an intracellular signaling cascade. The Gi protein inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This results in a decrease in the intracellular concentration of cAMP. To measure this decrease effectively in a cellular context, adenylyl cyclase is often stimulated with forskolin (B1673556) to generate a detectable level of cAMP that can then be inhibited by the Gi-coupled receptor agonist.[11][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. revvity.com [revvity.com]
- 6. HTRF cAMP Gi Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
- 7. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blossombio.com [blossombio.com]
- 11. researchgate.net [researchgate.net]
- 12. bioline.ru [bioline.ru]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Mobilization Assay Featuring (1R,2R)-2-PCCA Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for a calcium mobilization assay utilizing (1R,2R)-2-PCCA hydrochloride. It is critical to note that this compound is a potent agonist for the orphan G protein-coupled receptor 88 (GPR88), and not a glutamate (B1630785) carboxypeptidase II (GCPII) inhibitor.[1][2] GPR88 is primarily expressed in the striatum and is implicated in disorders related to the basal ganglia.[3][4] The receptor naturally couples to Gαi, leading to the inhibition of cAMP production.[1][2][5]
To enable a calcium mobilization assay for this Gαi-coupled receptor, a specialized cellular system is employed. Host cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), are engineered to stably co-express human GPR88 and a promiscuous or chimeric G-protein, Gαqi5.[4][6] This Gαqi5 protein allows the Gαi-coupled GPR88 to redirect its signaling through the Gαq pathway upon agonist stimulation. The activation of the Gαq pathway subsequently stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[6] This method provides a robust and high-throughput compatible assay to screen for and characterize GPR88 ligands.[3][4]
This document outlines the principles, protocols, and data presentation for utilizing this compound as a reference agonist in a GPR88-mediated calcium mobilization assay.
Quantitative Data Summary
The following table summarizes the potency of this compound in various in vitro assays. This data is essential for establishing appropriate concentration ranges for dose-response experiments.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | Calcium Mobilization | CHO-Gαqi5-GPR88 | EC50 | 468 nM[3][7] |
| This compound | GloSensor cAMP | HEK293-GPR88-pGloSensor22F | EC50 | 603 nM[1][3] |
| This compound | Cell-free | Not Applicable | EC50 | 3 nM[1] |
| (1R,2R)-2-PCCA | cAMP Inhibition | GPR88 expressing cells | EC50 | 373 nM[5] |
| 2-PCCA (racemic) | cAMP Inhibition | HEK293-GPR88 | EC50 | 116 nM[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the engineered signaling pathway and the general experimental workflow for the calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5 (CHO-Gαqi5-GPR88).[6]
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).[6]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[6]
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.[6]
-
GPR88 Agonist: this compound.
-
Test Compounds: Compounds to be screened for agonist or antagonist activity.
-
Control Compounds: A known GPR88 antagonist (if available) and a vehicle control (e.g., DMSO).[6]
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.[6]
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.[4][6]
Protocol for Agonist Mode Screening
This protocol aims to identify compounds that activate GPR88 and induce calcium mobilization.
-
Cell Plating:
-
Harvest CHO-Gαqi5-GPR88 cells and seed them into black-walled, clear-bottom microplates at an optimized density.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer. An equal volume of 2.5 mM probenecid (B1678239) may be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates in the dark at 37°C for 1 hour.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound (positive control) and test compounds in Assay Buffer. The final concentration of DMSO should be kept low (e.g., <1%) to avoid cell toxicity.[4]
-
-
Measurement of Calcium Mobilization:
-
Place the dye-loaded cell plate into the fluorescent plate reader (e.g., FLIPR).
-
Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the prepared compounds to the wells.
-
Continue to record the fluorescence intensity kinetically for a period of 2-5 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
For agonist screening, the activity of test compounds is often expressed as a percentage of the maximal response induced by a saturating concentration of this compound.
-
For dose-response curves, plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol for Antagonist Mode Screening
This protocol is used to identify compounds that inhibit the agonist-induced calcium mobilization.
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from the Agonist Mode protocol.
-
Antagonist/Test Compound Addition:
-
Prepare serial dilutions of the test compounds (potential antagonists) in Assay Buffer.
-
Add the diluted test compounds to the dye-loaded cells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Addition and Measurement:
-
Prepare the agonist, this compound, at a concentration that elicits a submaximal to maximal response (e.g., EC80).
-
Place the plate in the fluorescent plate reader.
-
After establishing a baseline, add the EC80 concentration of this compound to all wells (except for negative controls).
-
Measure the kinetic fluorescence response as described in the Agonist Mode protocol.
-
-
Data Analysis:
-
Determine the inhibitory effect of the test compounds by comparing the agonist-induced calcium signal in their presence to the signal in the absence of any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Contextual Note on GCPII Inhibition and Calcium Signaling
While this compound does not inhibit GCPII, it is worth noting that GCPII inhibition does influence neuronal calcium signaling through a distinct mechanism. GCPII is an enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[8] NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which is a Gαi-coupled receptor.[8] In certain brain regions, mGluR3 activation can regulate and normalize calcium signaling.[8][9][10] By inhibiting GCPII, the levels of NAAG are increased, leading to enhanced mGluR3 activation and subsequent modulation of calcium homeostasis.[9][10] This pathway is a subject of research for neuroprotective strategies in conditions like Alzheimer's disease.[9] This mechanism is fundamentally different from the direct activation of the GPR88 receptor by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Chronic GCPII (glutamate-carboxypeptidase-II) inhibition reduces pT217Tau levels in the entorhinal and dorsolateral prefrontal cortices of aged macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of (1R,2R)-2-PCCA Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist of the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum.[1][2] GPR88 is implicated in various neurological and psychiatric disorders, making it a promising therapeutic target.[3][4] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in rats, focusing on pharmacokinetic and pharmacodynamic assessments.
This compound is the more active diastereomer of 2-PCCA.[5] It acts as a GPR88 receptor agonist, inhibiting GPR88-mediated cAMP production through a Gαi-coupled pathway.[1][6] In HEK293 cells stably expressing the human GPR88 receptor, it has an EC50 of 56 nM.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-free Assay | - | EC50 | 3 nM | [1] |
| Cell-based cAMP Assay | HEK293 | EC50 | 56 nM | [1] |
| Cell-based Assay | GPR88-22F cells | EC50 | 603 nM | [7] |
Table 2: In Vivo Dosing of (1R,2R)-2-PCCA in Rats
| Study Type | Dosing Range (mg/kg) | Administration Route | Observed Effects | Reference |
| Locomotor Activity | 0.1 - 3.2 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotor activity | [5][6] |
| Methamphetamine-Induced Hyperactivity | 0.1 - 3.2 (in combination with 1.0 mg/kg methamphetamine) | Intraperitoneal (i.p.) | Dose-dependent reduction in hyperactivity | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solutions
This protocol describes the preparation of this compound for intraperitoneal injection in rats. Three potential vehicle formulations are provided.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Formulation 1: DMSO/PEG300/Tween-80/Saline [8]
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution, add 100 µL of a 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
Formulation 2: DMSO/SBE-β-CD in Saline [8]
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine 10% DMSO stock solution with 90% (20% SBE-β-CD in Saline).
-
Ensure the final solution is clear before administration.
Formulation 3: DMSO/Corn Oil [8]
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine 10% DMSO stock solution with 90% Corn Oil.
-
Mix thoroughly to ensure a homogenous suspension.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of this compound in rats following a single intraperitoneal dose.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dosing solution of this compound
-
Syringes and needles for i.p. injection (23-25 gauge)
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Fasting: Fast rats for 12 hours prior to dosing, with free access to water.[6]
-
Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 1 mg/kg). The injection volume should not exceed 10 ml/kg.[9]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.[6]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of chilled methanol (B129727) (containing an internal standard) to 1 volume of plasma.
-
Vortex the mixture for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
-
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Protocol 3: Pharmacodynamic Assessment - Locomotor Activity
This protocol details the procedure for assessing the effect of this compound on spontaneous locomotor activity in rats.[8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dosing solution of this compound
-
Vehicle solution
-
Syringes and needles for i.p. injection (23-25 gauge)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Animal Handling: Handle rats for at least three days prior to the experiment to acclimate them to the experimenter.[8]
-
Habituation: On the day of the experiment, allow rats to habituate to the testing room for at least 60 minutes before the start of the session.
-
Dosing: Administer a single i.p. injection of this compound (0.1, 0.32, 1.0, or 3.2 mg/kg) or vehicle.
-
Locomotor Activity Recording: Immediately after the injection, place each rat in an individual locomotor activity chamber.[8]
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks) for a period of 60 minutes.[8]
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the 60-minute session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: GPR88 Signaling Pathway Activation.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Alcohol Self-Administration Model with (1R,2R)-2-PCCA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) remains a significant global health challenge with limited therapeutic options. The orphan G protein-coupled receptor 88 (GPR88) has emerged as a promising target for the development of novel AUD treatments. GPR88 is highly expressed in the striatum, a key brain region implicated in reward, motivation, and addiction. Preclinical studies have demonstrated that agonists of GPR88 can effectively reduce alcohol consumption and seeking behaviors in rodent models.
One such agonist is (1R,2R)-2-PCCA hydrochloride, a potent and selective activator of the GPR88 receptor. These application notes provide detailed protocols for utilizing this compound in an operant alcohol self-administration model in rats, a widely used paradigm for studying the reinforcing effects of alcohol and for screening potential therapeutic agents. The provided methodologies, data presentation, and visual workflows are intended to guide researchers in the design and execution of experiments to evaluate the efficacy of GPR88 agonists in reducing alcohol-related behaviors.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of GPR88 agonists, including (1R,2R)-2-PCCA and its analogs like RTI-122 and RTI-13951-33, on alcohol-related behaviors and locomotor activity.
Table 1: Effect of GPR88 Agonists on Operant Alcohol Self-Administration in Rats
| Compound | Dose (mg/kg, i.p.) | Session Duration | Schedule of Reinforcement | Effect on Alcohol Lever Responses | Reference |
| RTI-122 | 5 | 30 min | FR | Significant reduction | [1] |
| RTI-122 | 10 | 30 min | FR | Significant reduction | [1] |
| RTI-122 | 5 | Progressive Ratio | PR | Significant reduction in breakpoint | [1] |
| RTI-122 | 10 | Progressive Ratio | PR | Significant reduction in breakpoint | [1] |
Table 2: Effect of GPR88 Agonists on Alcohol Intake in Two-Bottle Choice and Drinking in the Dark Paradigms in Mice
| Compound | Dose (mg/kg, i.p.) | Paradigm | Effect on Alcohol Intake | Reference |
| RTI-122 | 10 | Two-Bottle Choice (4h) | Significant reduction in WT mice | [2] |
| RTI-122 | 10 | Two-Bottle Choice (24h) | Significant reduction in WT mice | [2] |
| RTI-122 | 20 | Two-Bottle Choice (4h & 24h) | Significant reduction in WT mice | [2] |
| RTI-13951-33 | 30 | Drinking in the Dark (4h) | Significant reduction in Gpr88+/+ mice | [3] |
Table 3: Effect of GPR88 Agonists on Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity | Reference |
| (1R,2R)-2-PCCA | 0.1 - 3.2 | Rat | Dose-dependent decrease | [4] |
| RTI-122 | 10 | Mouse | Transient reduction | [1] |
| RTI-122 | 20 | Mouse | Strong reduction | [1] |
Experimental Protocols
Protocol 1: Operant Alcohol Self-Administration in Rats
This protocol details the procedure for training rats to self-administer alcohol and subsequently testing the effects of this compound.
Materials:
-
Adult male Long-Evans or Wistar rats
-
Standard operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system (e.g., dipper or sipper tube).[5]
-
Ethanol (B145695) (20% v/v solution in water)[6]
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]
-
Standard rat chow and water
Procedure:
-
Habituation and Training to Lever Press:
-
For several days prior to training, handle the rats to acclimate them to the experimenter.
-
Water-restrict the rats for 22 hours before the initial training sessions to motivate lever pressing.[5]
-
Place rats in the operant chambers for daily 30-60 minute sessions.[5][8]
-
Train rats to press a designated "active" lever for a reward. Initially, a highly palatable solution like 10% sucrose (B13894) or 0.1% saccharin (B28170) can be used to facilitate learning (sucrose fading procedure).[9]
-
A cue light above the active lever should illuminate upon a successful press, followed by the delivery of the reward.[6]
-
Once rats reliably press the lever for the sweet solution, gradually introduce ethanol into the solution, progressively increasing the concentration to 20% while fading out the sucrose/saccharin.[5]
-
Alternatively, rats can be trained to self-administer 20% ethanol without sucrose fading, particularly in high-alcohol-preferring strains.[10]
-
-
Stabilization of Alcohol Self-Administration:
-
Continue daily sessions with 20% ethanol as the sole reinforcer until a stable baseline of responding is achieved. Stability is typically defined as less than 20% variation in the number of rewards earned over three consecutive days.[5]
-
A fixed-ratio (FR) schedule of reinforcement is commonly used, such as FR1 (one press for one reward) or FR3.[6][9]
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in an appropriate vehicle. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The solution should be clear; sonication can be used to aid dissolution.[7]
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a specified time (e.g., 30-60 minutes) before the start of the operant session.[1][3]
-
-
Testing the Effects of this compound:
-
Following drug or vehicle administration, place the rats in the operant chambers and run the self-administration session as in the stabilization phase.
-
Record the number of active and inactive lever presses, the amount of ethanol consumed, and any other relevant behavioral measures.
-
A within-subjects design is often employed, where each animal receives all treatment conditions (different doses of the compound and vehicle) in a counterbalanced order.
-
Protocol 2: Progressive Ratio Schedule to Assess Motivation
This protocol is used to evaluate the motivation to self-administer alcohol.
Procedure:
-
Establish Stable Responding: Train and stabilize rats on an FR schedule for alcohol self-administration as described in Protocol 1.
-
Introduce Progressive Ratio (PR) Schedule:
-
Switch the schedule of reinforcement to a progressive ratio schedule. In a PR schedule, the number of lever presses required to receive a single reward increases with each successive reward.
-
The sequence of response requirements can vary (e.g., 1, 2, 4, 6, 9, 12...).
-
-
Determine Breakpoint:
-
The session typically ends after a set period of inactivity (e.g., 1 hour) where the rat fails to earn a reward.
-
The "breakpoint" is the final ratio completed before the session termination and serves as the primary measure of motivation.
-
-
Drug Testing: Administer this compound or vehicle prior to the PR session and measure the effect on the breakpoint.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR88 signaling in the context of alcohol reward.
Caption: Workflow for operant alcohol self-administration study.
Caption: Hypothesized mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rats choose alcohol over social reward in an operant choice procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Evans Rats Acquire Operant Self-Administration of 20% Ethanol Without Sucrose Fading - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (1R,2R)-2-PCCA Hydrochloride for In Vivo Efficacy Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
(1R,2R)-2-PCCA hydrochloride is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum. Its investigation in in vivo models is crucial for understanding the therapeutic potential of targeting GPR88 in various central nervous system disorders. This document provides detailed protocols and application notes for the preparation and use of this compound in preclinical in vivo research.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1609563-71-4 |
| Molecular Formula | C₃₀H₃₉Cl₂N₃O |
| Molecular Weight | 528.56 g/mol |
| Target | GPR88 Agonist |
| Storage | Store powder at 4°C under nitrogen. Stock solutions: -80°C for up to 6 months, -20°C for up to 1 month.[1] |
Solubility and Vehicle Selection for In Vivo Administration
This compound is a lipophilic compound with poor aqueous solubility. Therefore, appropriate vehicle selection is critical for achieving a homogenous and stable solution for in vivo administration. Two established protocols are provided below, both achieving a solubility of at least 2.5 mg/mL.[1] The choice of vehicle may depend on the specific experimental design, administration route, and institutional guidelines.
| Vehicle Component | Protocol 1 | Protocol 2 |
| DMSO | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| 20% SBE-β-CD in Saline | - | 90% |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin (B1172386) used to enhance the solubility of poorly soluble compounds.
Experimental Protocols
This protocol utilizes a co-solvent system to achieve a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO to the powder to achieve a 10% final volume. Vortex thoroughly until the powder is completely dissolved.
-
Add the required volume of PEG300 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogenous.
-
Add the required volume of Tween-80 (5% of the final volume) and vortex to mix.
-
Finally, add the required volume of sterile saline (45% of the final volume) to reach the desired final concentration. Vortex thoroughly to ensure a clear and homogenous solution.
-
If any precipitation is observed, gentle warming or sonication can be used to aid dissolution.[1]
-
Visually inspect the solution for any particulates before administration.
This protocol uses a cyclodextrin-based vehicle, which can be advantageous for reducing potential toxicity associated with some co-solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of DMSO (10% of the final volume) to the powder and vortex until fully dissolved.
-
Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume) to the DMSO solution.
-
Vortex thoroughly until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any particulates before administration.
In Vivo Administration
Administration Route:
-
Intraperitoneal (i.p.) injection is a commonly used and effective route for administering 2-PCCA in rodent models.[2][3]
Dosage:
-
Studies using the racemic mixture 2-PCCA in rats have shown pharmacological effects at doses ranging from 0.1 to 3.2 mg/kg.[2][3]
-
A dose-dependent decrease in locomotor activity has been observed in this range.[3]
-
It is recommended to perform a dose-response study to determine the optimal dose for the specific animal model and experimental endpoint.
Safety Considerations:
-
No specific LD50 or comprehensive toxicity studies for this compound are publicly available.
-
The observed decrease in locomotor activity at higher doses (e.g., 3.2 mg/kg in rats) should be considered when designing studies and interpreting behavioral data.[3]
-
Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
-
It is crucial to monitor animal welfare closely during and after administration.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and the known signaling pathway of its target, GPR88.
Caption: Experimental workflow for preparing this compound.
References
Application Notes and Protocols for Cell Line Selection in GPR88 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPR88
G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum region of the brain.[1][2] Its high expression in medium spiny neurons suggests a critical role in motor control, cognition, and reward-based learning.[1] GPR88 is a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction.[1][3] The primary signaling pathway of GPR88 involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][4]
Cell Line Selection for GPR88 Functional Assays
The choice of a cellular background is critical for the successful development of robust and reliable functional assays for GPR88. Since endogenous expression of GPR88 is largely restricted to neuronal cells, which can be challenging to culture and transfect, heterologous expression in stable and easily transfectable cell lines is the preferred approach for in vitro pharmacology and high-throughput screening. The most commonly used cell lines for this purpose are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[3][5]
Comparison of HEK293 and CHO Cell Lines
Both HEK293 and CHO cells are suitable for expressing GPR88 and performing functional assays. The choice between them often depends on the specific assay, laboratory experience, and desired outcomes.
| Feature | HEK293 Cells | CHO Cells |
| Origin | Human Embryonic Kidney | Chinese Hamster Ovary |
| Transfection Efficiency | Generally high and amenable to various methods.[6] | Good, but can sometimes be lower than HEK293. |
| Protein Expression | High levels of recombinant protein expression, especially with variants like HEK293T.[6] | Robust and often used for large-scale production of stable cell lines.[7] |
| Post-Translational Modifications | Human-like, which can be advantageous for studying human proteins.[8] | Can differ from human patterns, which may or may not affect GPR88 function. |
| Signaling Background | Endogenously express a variety of GPCRs and signaling proteins, which could potentially interfere with GPR88 assays.[9] | Also possess an endogenous GPCR repertoire, but it may differ from that of HEK293 cells. |
| Adherence | Can be grown as adherent or suspension cultures. | Adaptable to both adherent and suspension cultures, with suspension being common for large-scale production.[8] |
| Virus Susceptibility | Susceptible to human viruses.[6] | Lower risk of human virus propagation.[6] |
Recommendation: For initial characterization and transient expression studies, HEK293 cells and their variants (e.g., HEK293T) are often preferred due to their high transfection efficiency and human origin.[6] For the generation of stable cell lines for high-throughput screening and large-scale protein production, CHO cells are a robust and widely used option.[7] Several commercially available GPR88 stable cell lines utilize a CHO-K1 background.[10][11]
Experimental Workflow for Cell Line Selection
Protocols for GPR88 Functional Assays
cAMP Accumulation Assay
This is the primary functional assay for GPR88, directly measuring the consequence of Gαi/o activation.
Principle: GPR88 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To facilitate measurement, cAMP levels are often first stimulated with forskolin (B1673556). Agonists of GPR88 will cause a dose-dependent decrease in this forskolin-stimulated cAMP level.
Workflow:
Protocol:
-
Cell Seeding: Seed HEK293 or CHO cells stably expressing GPR88 into white, opaque 384-well plates at a density of 5,000-10,000 cells/well.[12] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists or antagonists) in a suitable assay buffer.
-
Assay Procedure:
-
Remove culture medium from the cells.
-
For antagonist determination, pre-incubate cells with varying concentrations of the antagonist for 15-30 minutes at room temperature.
-
Add a mixture of forskolin (to stimulate adenylyl cyclase) and, for antagonist mode, a fixed concentration of a GPR88 agonist (e.g., at its EC80). For agonist mode, add varying concentrations of the agonist along with a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.[12]
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor) according to the manufacturer's instructions.[12]
-
Data Analysis: Plot the resulting signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.
β-Arrestin Recruitment Assay
This assay measures another key event in GPCR signaling and can be used to identify biased ligands.
Principle: Upon agonist binding and subsequent phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of GPR88. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., PathHunter).[1][13]
Workflow:
Protocol (BRET-based):
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[1]
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into white, 96-well plates.[1]
-
Assay Procedure:
-
Add the Rluc substrate (e.g., coelenterazine h) to the cells.
-
Add serial dilutions of the test compound.
-
For antagonist mode, pre-incubate with the antagonist before adding a GPR88 agonist at its EC80 concentration.
-
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.[1]
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
[³⁵S]GTPγS Binding Assay
This is a direct biochemical assay that measures G protein activation.
Principle: In response to agonist binding, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, is used to quantify this activation. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.[10][14]
Workflow:
Protocol:
-
Membrane Preparation:
-
Harvest GPR88-expressing cells and resuspend in ice-cold lysis buffer.
-
Homogenize the cells and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[10]
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubate the reaction mixture at 30°C for 60 minutes.[15]
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.[10]
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the log of the compound concentration to determine EC50 and Emax values.
Quantitative Data Summary
The following table summarizes the reported potencies of various GPR88 agonists in different cell lines and assay formats. This data can serve as a reference for validating new assays and cell lines.
| Compound | Modality | Assay Type | Cell Line | Potency (EC50) |
| 2-PCCA (racemate) | Agonist | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 nM[3] |
| (1R,2R)-2-PCCA | Agonist | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 56 nM[16] |
| 2-PCCA (racemate) | Agonist | cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 nM[3] |
| (1R,2R)-2-PCCA | Agonist | cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 603 nM[3][16] |
| RTI-13951-33 | Agonist | cAMP Functional Assay | CHO (hGPR88) | 25 nM[3][16] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM[3] |
GPR88 Signaling Pathway Diagram
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High Throughput Transfection of HEK293 Cells for Transient Protein Production. | Semantic Scholar [semanticscholar.org]
- 5. GPR88 Knockout cell line (NCM460) - CD Biosynsis [biosynsis.com]
- 6. evitria.com [evitria.com]
- 7. Retrovectors packaged in CHO cells to generate GLP-1-Fc stable expression CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Southeast Asia [eppendorf.com]
- 9. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathHunter® eXpress GPR88 CHO-K1 β-Arrestin Orphan GPCR Assay [discoverx.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A synthetic intrabody based selective and generic inhibitor of GPCR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (1R,2R)-2-PCCA hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with (1R,2R)-2-PCCA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diastereomer of 2-PCCA and functions as a potent agonist for the GPR88 receptor.[1][2] It has an EC50 of 3 nM in cell-free assays and 603 nM in cell-based assays.[1][2][3] The compound inhibits GPR88-mediated cAMP production through a Gαi-coupled pathway.[1]
Q2: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?
A2: Direct dissolution in aqueous buffers can be challenging. For in vitro studies, a common approach is to first prepare a stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium. Based on available data, co-solvent systems are effective for solubilizing this compound.[1]
Q3: Are there pre-tested solvent formulations for achieving a clear solution of this compound?
A3: Yes, two specific solvent protocols have been shown to yield a clear solution at a concentration of ≥ 2.5 mg/mL (4.73 mM).[1] These are detailed in the quantitative data table below.
Q4: Can heating or sonication be used to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Q5: What are the storage recommendations for this compound stock solutions?
A5: For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][4]
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound in the aqueous medium.
Solutions:
-
Decrease the Final Concentration: The simplest approach is to lower the final concentration of this compound in your working solution.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of DMSO in the final solution may help. However, be mindful of potential toxic effects of DMSO on your cells or assay.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80, in your final buffer can help to maintain solubility.[1]
-
Employ a Complexing Agent: Cyclodextrins, like SBE-β-CD, can encapsulate poorly soluble drugs and increase their aqueous solubility.[1]
Issue 2: The hydrochloride salt is not dissolving even with the recommended co-solvent systems.
While hydrochloride salts are generally used to enhance aqueous solubility, issues can still arise.[5]
Solutions:
-
pH Adjustment: The solubility of hydrochloride salts can be pH-dependent.[6][7] Ensure the pH of your final solution is in a range that favors the ionized form of the compound. For a basic compound's hydrochloride salt, a lower pH generally maintains solubility.
-
Common Ion Effect: In solutions with a high concentration of chloride ions (e.g., high-salt buffers), the solubility of a hydrochloride salt can be suppressed.[8] If possible, consider using a buffer with a different counter-ion.
-
Fresh Solvent: Ensure that your organic solvents, particularly DMSO, are of high quality and have not absorbed moisture, which can affect their solvating power.
Quantitative Data Summary
The following table summarizes the tested solvent systems for achieving a clear solution of this compound.
| Protocol | Solvent System Composition | Achieved Solubility | Molar Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 4.73 mM | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 4.73 mM | Clear Solution |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL Solution using a Co-Solvent System
-
Weigh the desired amount of this compound.
-
Prepare a stock solution in 100% DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO to get a 25 mg/mL stock.
-
To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
If any precipitation is observed, gentle warming or sonication can be applied until a clear solution is obtained.[1]
Protocol 2: Preparation of a 2.5 mg/mL Solution using a Cyclodextrin-based System
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved.[1]
General Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[9][10]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., buffer, co-solvent mixture) in a sealed container. The excess solid should be visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improving API Solubility using API Processing [sigmaaldrich.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 8. rjpdft.com [rjpdft.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. solubility experimental methods.pptx [slideshare.net]
How to dissolve (1R,2R)-2-PCCA hydrochloride for experiments
This guide provides researchers, scientists, and drug development professionals with detailed information on the dissolution of (1R,2R)-2-PCCA hydrochloride for experimental use. It includes troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL (94.60 mM).[1] It is crucial to use freshly opened, hygroscopic DMSO, as its water content can significantly impact solubility.[1] For aqueous-based assays, a stock solution in DMSO should be prepared first and then diluted to the final concentration in the aqueous medium.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter solubility issues in DMSO, gentle heating and/or sonication can aid in dissolution.[1][2] Ensure the solution is clear before use. If precipitation occurs, this may indicate that the solubility limit has been exceeded or the DMSO has absorbed moisture. Using a fresh aliquot of anhydrous DMSO and applying ultrasonic treatment is recommended.[1][3]
Q3: Can I dissolve this compound directly in water or saline?
A3: While some related compounds show water solubility, for this compound, preparing a primary stock solution in an organic solvent like DMSO is the standard and recommended practice to ensure complete dissolution before further dilution into aqueous buffers or media.[1][2]
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo experiments, a multi-component solvent system is typically required. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it using a vehicle containing co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use.[4] Two common protocols are provided in the tables below.
Q5: How should I store the stock solution of this compound?
A5: Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4][5] It is advisable to store the solutions under a nitrogen atmosphere.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). Consider using a surfactant like Tween-80 in your final buffer to improve solubility. |
| Cloudy or hazy solution after attempting to dissolve. | Incomplete dissolution. The compound may be hydrated or the solvent quality is poor. | Use ultrasonic treatment to aid dissolution.[1][2][3] Ensure you are using a new, anhydrous grade of DMSO.[1][3] If the issue persists, gentle warming can be applied. |
| Phase separation observed in the prepared solution. | Immiscibility of the solvent components, especially in multi-component vehicles for in vivo studies. | Ensure thorough mixing, such as vortexing, after the addition of each solvent component in the specified order.[1][6] Prepare the formulation fresh before each experiment. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Inaccurate concentration due to incomplete initial dissolution. | Aliquot stock solutions and store them at -80°C.[1][4] Always ensure the stock solution is completely clear before making dilutions. Visually inspect for any precipitation before use. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL | 94.60 mM | Ultrasonic treatment may be needed. Use of fresh, hygroscopic DMSO is recommended.[1] |
Stock Solution Preparation in DMSO
| Target Concentration | Mass of Compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.8919 mL |
| 5 mM | 1 mg | 0.3784 mL |
| 10 mM | 1 mg | 0.1892 mL |
| 1 mM | 5 mg | 9.4597 mL |
| 5 mM | 5 mg | 1.8919 mL |
| 10 mM | 5 mg | 0.9460 mL |
| 1 mM | 10 mg | 18.9193 mL |
| 5 mM | 10 mg | 3.7839 mL |
| 10 mM | 10 mg | 1.8919 mL |
Data derived from product information sheets.[1][5]
Formulations for In Vivo Experiments
| Protocol | Solvent Composition | Resulting Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.73 mM); Clear solution | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.73 mM); Clear solution | [1] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder.
-
Add 1.8919 mL of fresh, anhydrous DMSO to the powder.
-
Vortex the solution thoroughly.
-
If needed, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1][3][4][5]
(1R,2R)-2-PCCA Signaling Pathway
(1R,2R)-2-PCCA is a potent agonist for the GPR88 receptor.[1][5][7] GPR88 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Activation of GPR88 by an agonist like (1R,2R)-2-PCCA leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2]
References
Technical Support Center: (1R,2R)-2-PCCA Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (1R,2R)-2-PCCA hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
While this compound is a potent and selective agonist for the GPR88 receptor, a key off-target effect has been identified for its parent compound, 2-PCCA. Specifically, 2-PCCA exhibits significant GPR88-independent activity in [³⁵S]GTPγS binding assays.[1] This suggests that at certain concentrations, the compound may directly interact with G proteins or other components of the signaling cascade.
A more advanced analog, RTI-13951-33, which shares the same core scaffold, was tested against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters and showed no significant off-target activity, suggesting the scaffold has a generally clean off-target profile at other receptors.[2]
Q2: I am observing unexpected behavioral phenotypes in my in vivo studies that don't align with the known function of GPR88. Could this be due to off-target effects?
Yes, unexpected behavioral phenotypes could indicate off-target effects. For instance, GPR88 is highly expressed in the striatum and is involved in modulating dopamine (B1211576) D2 receptor sensitivity.[3] If you observe effects on locomotor activity that are inconsistent with GPR88's known function, it could be due to off-target interactions with dopamine receptors or other CNS targets. It is crucial to perform dose-response studies and use appropriate controls to investigate this possibility.
Q3: My in vitro cAMP assay results are showing weaker than expected inhibition with this compound. What could be the cause?
Several factors could contribute to weaker-than-expected results in a cAMP assay:
-
Cell Line Variability: Ensure that the cell line used for the assay expresses sufficient levels of GPR88 and the appropriate Gαi/o subunits for receptor coupling.
-
Assay Conditions: The concentration of the adenylyl cyclase activator (e.g., forskolin) can significantly impact the dynamic range of the assay. Titrate the activator to achieve a robust signal without saturation.
-
Ligand Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully solubilized in the appropriate vehicle (e.g., DMSO) and that stock solutions are stored correctly to prevent degradation.
-
Receptor Desensitization: Prolonged exposure of cells to an agonist can lead to receptor desensitization and a diminished response. Optimize incubation times to capture the maximal inhibitory effect.
Q4: Is there a more selective GPR88 agonist available for in vivo studies?
Yes, RTI-13951-33 is a potent, selective, and brain-penetrant GPR88 agonist that was developed from the 2-PCCA scaffold. It has been shown to have a favorable pharmacokinetic profile and has been used in in vivo studies to probe the function of GPR88.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected G protein activation in [³⁵S]GTPγS binding assays with GPR88 knockout tissue. | Off-target interaction with G proteins or other cellular components. | 1. Confirm the genotype of the knockout animals.2. Perform concentration-response curves to determine if the effect is dose-dependent.3. Test the compound in the absence of any tissue to rule out assay artifacts.4. Consider using an alternative functional assay, such as a BRET-based G protein activation assay, to confirm the findings. |
| Inconsistent results between different batches of this compound. | Variability in compound purity or stability. | 1. Verify the purity of each batch using analytical methods such as HPLC and NMR.2. Prepare fresh stock solutions for each experiment and store them under the recommended conditions (-20°C or -80°C).3. Perform a dose-response curve with each new batch to ensure consistent potency. |
| High background signal in cAMP assays. | Issues with cell health or assay reagents. | 1. Ensure cells are healthy and not overgrown before starting the assay.2. Check the quality and expiration date of all assay reagents, including the cAMP standard and detection antibodies.3. Optimize the concentration of the adenylyl cyclase activator to maximize the signal-to-background ratio. |
Quantitative Data
On-Target Potency of this compound and Related Compounds
| Compound | Assay Type | Cell Line/System | EC₅₀ | Reference |
| This compound | Cell-free | - | 3 nM | [4][5] |
| This compound | cAMP Inhibition | GPR88-22F cells | 603 nM | [4][5] |
| This compound | cAMP Inhibition | HEK293 cells with GloSensor | 56 nM | [4] |
| 2-PCCA (racemic) | cAMP Inhibition | HEK293 cells | 116 nM | [6] |
| RTI-13951-33 | cAMP Inhibition | Not specified | 25 nM | [2] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay for Assessing Off-Target G Protein Activation
This protocol is designed to assess the direct effects of a compound on G protein activation in the absence of its primary receptor, using brain tissue from GPR88 knockout mice.
1. Membrane Preparation:
- Homogenize striatal tissue from GPR88 knockout mice in ice-cold buffer (e.g., 20mM HEPES, 10mM EDTA, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
- In a 96-well plate, incubate the striatal membranes (20 µg of protein per well) with varying concentrations of this compound for 1 hour at 37°C.
- The assay buffer should contain 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 2 mM CaCl₂, 0.2 mM EGTA, 0.01% Pluronic F127, 20 µg/mL saponin, 100 µM GDP, and 0.2 nM [³⁵S]GTPγS.
- Terminate the reaction by rapid filtration through a filter plate.
- Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Compare the [³⁵S]GTPγS binding in the presence of the compound to the basal binding (no compound) to determine if there is a GPR88-independent effect.
Protocol 2: cAMP Inhibition Assay for On-Target Activity
This protocol is a generalized method for measuring the on-target activity of this compound at the GPR88 receptor.
1. Cell Culture:
- Culture HEK293 cells stably expressing the human GPR88 receptor in appropriate media.
2. Assay Procedure:
- Seed the cells in a 96-well plate and allow them to attach overnight.
- Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
- Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 5 µM forskolin) for 15-30 minutes to induce cAMP production.
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or GloSensor™).
3. Data Analysis:
- Normalize the data to the forskolin-only treated wells (representing 100% stimulation) and basal levels (no stimulation).
- Fit the concentration-response data to a suitable model to determine the EC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Brain Permeability of (1R,2R)-2-PCCA Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2R)-2-PCCA hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the brain permeability of this potent GPR88 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain permeability a concern?
A1: this compound is a diastereomer of 2-PCCA and a potent agonist of the G protein-coupled receptor 88 (GPR88), with an EC50 of 3 nM in cell-free assays and 603 nM in cell-based assays.[1] GPR88 is predominantly expressed in the striatum and is a promising target for various central nervous system (CNS) disorders.[2][3] However, (1R,2R)-2-PCCA has demonstrated poor brain permeability in preclinical studies, which limits its therapeutic potential for CNS applications.[4] This is attributed to its high lipophilicity (clogP of 6.19) and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
Q2: What are the key physicochemical properties of (1R,2R)-2-PCCA that influence its brain permeability?
A2: The brain permeability of a compound is influenced by several physicochemical properties. For (1R,2R)-2-PCCA, the most critical factors are its high lipophilicity (calculated logP or clogP) and topological polar surface area (TPSA). Generally, CNS drugs have a clogP in the range of 2-4 and a TPSA of less than 76 Ų.[6] (1R,2R)-2-PCCA has a clogP of 6.19 and a TPSA of 68.45 Ų, indicating that while its TPSA is within a favorable range, its high lipophilicity is a significant hurdle for effective brain penetration.[6]
Q3: What are the initial steps to assess the brain permeability of my (1R,2R)-2-PCCA analog?
A3: A tiered approach is recommended. Start with in silico predictions of properties like logP, TPSA, and logBB. Follow this with in vitro assays to measure passive permeability and identify potential efflux transporter interactions. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good initial screen for passive permeability.[7] Subsequently, cell-based assays like the Caco-2 or MDCK permeability assays can provide insights into both passive and active transport mechanisms.[8]
Q4: How can I determine if (1R,2R)-2-PCCA or my analog is a substrate of P-glycoprotein (P-gp)?
A4: A bi-directional transport assay using a cell line that overexpresses P-gp, such as MDR1-MDCK cells, is the standard method.[9] In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[9][10] The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or quinidine.[11] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[9]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the donor well post-experiment. If precipitate is observed, lower the initial compound concentration.[9] |
| High Membrane Binding | Quantify the amount of compound remaining in the artificial membrane after the assay. High retention suggests strong membrane affinity, which may not correlate with high translocation. Consider modifying the compound to reduce lipophilicity. |
| Incorrect Buffer pH | Verify that the pH of the donor and acceptor buffers is appropriate to maintain the compound in its more permeable, neutral form. |
| Inaccurate Quantification | Ensure the analytical method (e.g., LC-MS/MS) is validated for the compound in the assay buffer. Check for matrix effects. |
Issue 2: High Efflux Ratio in Caco-2/MDR1-MDCK Assay
| Potential Cause | Troubleshooting Step |
| Active Efflux by P-gp | Co-administer the compound with a known P-gp inhibitor (e.g., verapamil, quinidine). A significant decrease in the efflux ratio confirms P-gp mediated efflux.[9][11] |
| Involvement of Other Efflux Transporters | If the efflux ratio remains high in the presence of a P-gp inhibitor, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP). Use specific inhibitors for these transporters if available. |
| Poor Compound Stability | Assess the stability of your compound in the assay medium over the incubation period. Degradation can lead to inaccurate permeability measurements. |
| Cell Monolayer Integrity Issues | Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer was maintained. |
Issue 3: Low Brain Concentrations in In Vivo Studies
| Potential Cause | Troubleshooting Step |
| Poor BBB Permeability | Consider chemical modification strategies such as reducing lipophilicity or introducing polar groups to decrease efflux potential. Prodrug approaches can also be explored to mask features that limit permeability.[12][13] |
| Rapid Metabolism | Assess the metabolic stability of the compound in liver microsomes or plasma. If metabolism is rapid, consider modifications at the metabolic soft spots. |
| High Plasma Protein Binding | Determine the fraction of unbound drug in plasma. High plasma protein binding can limit the free fraction available to cross the BBB. |
| P-gp Mediated Efflux | Co-administer with a P-gp inhibitor to assess the in vivo impact of efflux. An increase in the brain-to-plasma concentration ratio (Kp) would indicate significant P-gp involvement.[14] |
| Formulation Issues | For lipophilic compounds, consider formulation strategies like using liposomes or nanoparticles to improve solubility and potentially enhance brain delivery.[15][16][17][18] |
Quantitative Data Summary
The following table summarizes the physicochemical and in vitro permeability data for (1R,2R)-2-PCCA and a more brain-penetrant analog, RTI-13951-33.
| Compound | clogP | TPSA (Ų) | In Vitro Permeability (% Transported in MDCK assay) | Aqueous Solubility (µg/mL) | Reference |
| (1R,2R)-2-PCCA | 6.19 | 68.45 | 1% | 46.1 ± 1.8 | [6] |
| RTI-13951-33 | 3.34 | 77.68 | >10% | 984 ± 9.4 | [6] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol is adapted from standard PAMPA-BBB methodologies.[19]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Lipid Solution: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.
-
Coat the Filter Plate: Add 5 µL of the lipid solution to each well of the filter plate. Allow the dodecane to evaporate for at least 2 hours, leaving a lipid membrane.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare the Donor Solutions: Dilute the test and reference compounds to the final desired concentration (e.g., 10 µM) in PBS.
-
Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The permeability coefficient (Pe) is calculated using the following equation:
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
Ca(t) = concentration in acceptor well at time t
-
Cd(0) = initial concentration in donor well
-
Caco-2 Permeability Assay
This protocol is a standard procedure for assessing drug permeability across a Caco-2 cell monolayer.[4][8][18][20]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound and reference compounds
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 60,000 cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., 300 Ω·cm²).
-
Prepare Dosing Solutions: Dissolve the test and reference compounds in HBSS at the desired concentration.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A for efflux):
-
Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Analyze the compound concentration in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Where:
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate Efflux Ratio:
Visualizations
Caption: Mechanisms of drug transport across the blood-brain barrier.
Caption: Experimental workflow for assessing brain permeability.
References
- 1. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Increased drug delivery to the brain by P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative investigation of the impact of P-glycoprotein inhibition on drug transport across blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for brain-targeting liposomal delivery of small hydrophobic molecules in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: (1R,2R)-2-PCCA Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-2-PCCA hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vivo limitation?
This compound is a potent agonist of the G protein-coupled receptor 88 (GPR88).[1] However, its utility as an in vivo tool is limited by its poor brain permeability and metabolic instability.[2][3] These characteristics can lead to low exposure in the central nervous system and rapid clearance from the body.
Q2: Is there any quantitative data available on the in vivo metabolic stability of this compound?
Q3: What are the known metabolites of this compound in vivo?
The specific in vivo metabolites of this compound have not been detailed in the available literature. Metabolic liability is a known issue for this compound class, often associated with the pyridine (B92270) moiety.
Q4: How can I formulate this compound for in vivo administration?
Due to its low aqueous solubility, this compound requires a specific formulation for in vivo dosing. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and solubilizing agents. It is recommended to prepare the formulation fresh before each use.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no efficacy in in vivo behavioral models despite in vitro potency. | Poor brain penetration: The compound may not be reaching the target site in the central nervous system in sufficient concentrations. | - Assess the brain-to-plasma ratio of the compound. - Consider co-administration with a P-glycoprotein (P-gp) inhibitor if the compound is identified as a P-gp substrate (note: this is not a long-term strategy). |
| Rapid metabolism: The compound is being cleared from the system too quickly to exert a sustained effect. | - Determine the compound's half-life and clearance in plasma. - Consider a more frequent dosing schedule or a different route of administration (e.g., continuous infusion). | |
| High variability in experimental results between animals. | Inconsistent dosing due to compound precipitation or uneven suspension: The formulation may not be homogenous. | - Ensure the formulation is thoroughly mixed (e.g., by vortexing or sonicating) before each injection. - Prepare a fresh batch of the formulation for each experiment. |
| Visible signs of toxicity in animals after injection (e.g., lethargy, ruffled fur). | Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. | - Reduce the concentration of potentially toxic solvents in the formulation to the lowest effective level (ideally <10% for DMSO). - Include a vehicle-only control group to assess the tolerability of the formulation. |
| Precipitation of the compound in the formulation upon addition of aqueous solutions. | Low aqueous solubility: The compound is crashing out of the initial solvent when an aqueous component is added. | - Increase the proportion of co-solvents (e.g., PEG300) or solubilizing agents (e.g., Tween 80). - Prepare the formulation immediately before use and maintain it at room temperature or slightly warmed if stability permits. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of GPR88 Agonist Analogs in Mice
| Compound | Dose (mg/kg, i.p.) | Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Brain/Plasma Ratio | Reference |
| RTI-13951-33 | 10 | 0.7 | 352 | - | [3] |
| RTI-122 | - | 5.8 | - | >1 | [4] |
Note: This data is for analogs of this compound and is provided for comparative purposes to illustrate the concept of metabolic instability and its improvement through chemical modification.
Experimental Protocols
1. General Protocol for In Vivo Metabolic Stability Assessment in Rodents
This protocol provides a general workflow for assessing the in vivo metabolic stability of a compound like this compound.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[5]
-
Dosing: Administer the compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.
-
Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), using appropriate software.
2. General Protocol for Bioanalytical Quantification in Plasma using LC-MS/MS
This protocol outlines the general steps for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying a small molecule in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
Use a suitable HPLC/UHPLC column (e.g., C18).
-
Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the analyte from matrix components.
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the specific analyte and internal standard.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and selective quantification.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Visualizations
Caption: In Vivo Pharmacokinetic Study Workflow.
References
Optimizing (1R,2R)-2-PCCA hydrochloride concentration for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (1R,2R)-2-PCCA hydrochloride in in vitro assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
1. General Information & Mechanism of Action
-
Q: What is this compound?
-
Q: What is the mechanism of action of this compound?
-
A: GPR88 is a Gαi-coupled receptor.[5] When activated by an agonist like (1R,2R)-2-PCCA, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5][7] The compound does not appear to couple to Gαq proteins, as it does not induce calcium mobilization.[5]
-
-
Q: What are the primary in vitro applications for this compound?
2. Stock Solution, Solubility & Handling
-
Q: How should I prepare a stock solution of this compound?
-
A: The compound is soluble in DMSO and water.[7][8] For consistency, preparing a high-concentration stock solution in high-quality, anhydrous DMSO is recommended. For example, a 10 mM stock can be prepared in DMSO.[3][9] Avoid using DMSO that is not freshly opened, as its hygroscopic nature can affect solubility.[6]
-
-
Q: My compound is precipitating when I add it to my aqueous assay buffer or cell culture medium. What should I do?
-
A: This is a common issue when diluting a DMSO stock into an aqueous solution. To mitigate this:
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and precipitation.
-
Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your assay buffer or medium.
-
Add the compound to the buffer/medium while vortexing or mixing to ensure rapid dispersion.
-
If solubility issues persist, consider using a different solvent system or incorporating a solubilizing agent like a surfactant, though this must be validated for compatibility with your assay.
-
-
-
Q: How should I store the stock solution?
-
A: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][6] It is recommended to store solutions under a nitrogen atmosphere.[1][3][6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The potency of this compound can vary depending on the specific assay format and cell system used.
Table 1: Reported EC50 Values for (1R,2R)-2-PCCA
| Assay Type | Cell System/Conditions | Reported EC50 |
|---|---|---|
| Cell-Free Assay | GPR88 Receptor | 3 nM[1][3][4] |
| cAMP Inhibition | HEK293 cells with GloSensor-22F | 56 nM[1] |
| cAMP Inhibition | GPR88-22F cells | 603 nM[1][3] |
| cAMP Inhibition | HEK293T cells | 373 nM[5] |
| Calcium Mobilization | Stable GPR88 cell line | 468 nM[10] |
Table 2: Example Stock Solution Preparation (10 mM in DMSO)
| Desired Volume | Mass of (1R,2R)-2-PCCA HCl (MW: 528.56 g/mol ) | Volume of DMSO |
|---|---|---|
| 1 mL | 5.29 mg | 1 mL |
| 5 mL | 26.43 mg | 5 mL |
Note: This table is for guidance. Always weigh the compound accurately and adjust solvent volume accordingly.
Signaling Pathway and Workflow Diagrams
Caption: GPR88 receptor signaling pathway upon activation by (1R,2R)-2-PCCA.
Caption: Experimental workflow for a cAMP inhibition dose-response assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
Caption: Troubleshooting logic for a lack of cellular response.
Detailed Experimental Protocol
Protocol: cAMP Inhibition Assay using HTRF
This protocol provides a method to determine the EC50 of this compound in HEK293 cells stably expressing human GPR88.
Materials:
-
HEK293 cells stably expressing GPR88
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (adenylyl cyclase activator)
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit
-
White, low-volume 384-well assay plates
-
Multichannel pipette and/or automated liquid handler
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Preparation:
-
Culture GPR88-HEK293 cells until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation solution.
-
Centrifuge and resuspend cells in assay buffer to a density of 0.5 - 1.0 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,500 - 5,000 cells/well).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create 4x final concentration stocks. A typical 11-point curve might range from 400 µM down to 40 pM in DMSO.
-
Further dilute these DMSO stocks into assay buffer to create the 4x working solutions.
-
-
Assay Execution:
-
Add 5 µL of the 4x compound working solutions to the appropriate wells containing cells.
-
For control wells (maximum cAMP signal), add 5 µL of assay buffer with the corresponding DMSO percentage.
-
Add 5 µL of a 4x Forskolin solution to all wells except the basal control. The final Forskolin concentration should be one that elicits ~80% of its maximal response (e.g., 1-10 µM, to be optimized).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection (as per HTRF kit instructions):
-
Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of the cAMP-d2 solution to all wells.
-
Add 5 µL of the anti-cAMP-cryptate solution to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio for each well.
-
Normalize the data: Set the average signal from the Forskolin-only wells as 100% and the basal signal as 0%.
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (1R,2R)-2-PCCA (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | GPR88 Agonist | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Addressing variability in animal studies with (1R,2R)-2-PCCA hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2R)-2-PCCA hydrochloride in animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 88 (GPR88).[1][2] GPR88 is an orphan receptor, meaning its endogenous ligand has not yet been identified, and it is highly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[3][4] Its primary mechanism of action is coupling to Gαi/o G-proteins, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[5][6]
Q2: What are the known in vivo effects of this compound in animal models?
In vivo studies in rats have demonstrated that this compound dose-dependently decreases locomotor activity.[7][8] It has also been shown to reduce methamphetamine-induced hyperactivity.[7][8] These effects are consistent with the high expression of GPR88 in the striatum and its role in modulating dopaminergic signaling.[3][8]
Q3: What are the most common sources of variability in animal studies using this compound?
Variability in animal studies can stem from several factors:
-
Biological Factors: Age, sex, genetic background, and microbiome of the animals can all influence their response to the compound.
-
Environmental Conditions: Differences in housing conditions, such as cage density, lighting, temperature, and noise levels, can impact animal physiology and behavior.
-
Experimental Procedures: Inconsistent handling, injection technique, timing of experiments, and behavioral testing protocols are significant sources of variability.
-
Compound-Specific Factors: Issues with the solubility, stability, and administration of this compound can lead to inconsistent results.
Q4: How should I prepare this compound for in vivo administration?
This compound has limited aqueous solubility. A common vehicle for intraperitoneal (i.p.) injection in rats is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][9] It is crucial to ensure the compound is fully dissolved. Sonication and gentle warming may aid in dissolution.[7] Always prepare fresh solutions on the day of the experiment to avoid degradation.[10]
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Handling | Standardize handling procedures across all experimenters. Acclimate animals to handling for several days before the experiment.[7] |
| Variable Injection Technique | Ensure all injections are administered consistently (e.g., same volume, rate, and anatomical location for i.p. injections). |
| Environmental Stressors | Acclimate animals to the testing room for at least 30-60 minutes before starting the experiment.[11] Minimize noise and other disturbances during the testing period. |
| Circadian Rhythm Effects | Conduct all behavioral testing at the same time of day to minimize variability due to the animals' natural activity cycles. |
Issue 2: Weaker Than Expected or No Effect on Locomotor Activity
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability Issues | Prepare fresh solutions of this compound for each experiment.[10] Visually inspect the solution for any precipitation before administration. Consider using sonication or gentle warming to ensure complete dissolution.[7] |
| Incorrect Dosing | Double-check all dose calculations and the concentration of your stock solution. |
| Poor Bioavailability | While this compound has been shown to be active in vivo, poor absorption or rapid metabolism could be a factor. Consider assessing the pharmacokinetic profile of the compound in your specific animal model. Some GPR88 modulators are known to have poor brain penetrance.[10] |
| Receptor Desensitization | Prolonged or high-dose exposure to an agonist can lead to receptor desensitization. If conducting chronic studies, consider intermittent dosing schedules.[10] |
Issue 3: Unexpected Behavioral Effects (e.g., Increased Locomotion)
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher doses, this compound may have off-target effects. It has been noted that some GPR88 agonists might interact with dopamine (B1211576) receptors.[10] To investigate this, you could co-administer a dopamine receptor antagonist. |
| Metabolite Activity | The in vivo effects could be due to an active metabolite. Characterizing the metabolic profile of this compound could provide insights.[10] |
| Interaction with Other Signaling Pathways | GPR88 has been shown to interact with and modulate the signaling of other GPCRs, such as opioid receptors.[1][12] Consider the potential for systems-level interactions in your experimental model. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Assay | Cell Line | EC50 | Reference(s) |
| This compound | cAMP Inhibition | HEK293 | 56 nM | [9] |
| (1R,2R)-2-PCCA | cAMP Inhibition | HEK293T/GPR88 | 373 nM | [10] |
| (1R,2R)-2-PCCA | Cell-free Assay | - | 3 nM | [9][13] |
| (1R,2R)-2-PCCA | Cell Assay | GPR88-22F cells | 603 nM | [9][13] |
| 2-PCCA | cAMP Inhibition | HEK293 | 116 nM | [7][10] |
| (±)-1 (2-PCCA) | cAMP Inhibition | HEK293T/GPR88 | 877 nM | [10] |
Table 2: In Vivo Effects of 2-PCCA on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Methamphetamine (1.0 mg/kg)-Induced Hyperactivity | Reference(s) |
| 0.1 - 3.2 | Dose-dependent decrease | Dose-dependent decrease | [7][8] |
| 1.0 and 3.2 | Significant decrease | - | [7] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in Rats
-
Animal Acclimation: House rats in the facility for at least one week before the experiment. Handle the animals for at least three consecutive days leading up to the test day.[7]
-
Habituation: On the test day, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.[11]
-
Drug Preparation: Prepare a fresh solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][9] The control group will receive the vehicle only.
-
Drug Administration: Administer the calculated dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Locomotor Activity Monitoring: Immediately after injection, place each rat individually into an open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams for automated tracking of movement.[11][14]
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60 minutes.[7]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Assessment of Methamphetamine-Induced Hyperactivity in Rats
-
Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare fresh solutions of this compound and methamphetamine hydrochloride in an appropriate vehicle (e.g., saline for methamphetamine).
-
Experimental Design:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + Methamphetamine
-
Group 3: this compound + Methamphetamine
-
-
Drug Administration: Administer this compound or its vehicle. After a predetermined pretreatment time (if any), administer methamphetamine or saline. In some protocols, both drugs are administered simultaneously.[7]
-
Locomotor Activity Monitoring: Immediately after the final injection, place the rats in the locomotor activity chambers.
-
Data Recording: Record locomotor activity for at least 120 minutes.[7]
-
Data Analysis: Compare the locomotor activity between the group receiving methamphetamine alone and the group receiving the combination of this compound and methamphetamine to determine if the GPR88 agonist attenuates the stimulant effect.
Mandatory Visualizations
Caption: GPR88 Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivochem.net [invivochem.net]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. va.gov [va.gov]
Use of GPR88 knockout mice to control for off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GPR88 knockout (KO) mice in controlling for off-target effects of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of GPR88 knockout mice in drug development?
A1: GPR88 knockout mice are indispensable tools for validating the on-target activity of GPR88-targeting compounds. The core principle is that a compound specifically targeting GPR88 should produce a biological response in wild-type (WT) animals but have no effect in mice lacking the GPR88 receptor.[1] This allows researchers to differentiate between the intended receptor-mediated effects and potential off-target activities.[1]
Q2: What is the known signaling pathway of GPR88?
A2: GPR88 is an orphan G protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[1][2][3] Activation of GPR88 leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[2][3][4] This suggests that GPR88 generally functions as an inhibitory receptor in the central nervous system.[3] Studies in GPR88 KO mice have also revealed that GPR88 can modulate the signaling of other GPCRs, including opioid and dopamine (B1211576) receptors.[1][2]
Q3: What are the key phenotypic characteristics of GPR88 knockout mice?
A3: GPR88 KO mice exhibit a range of behavioral and neurochemical changes. These phenotypes provide a baseline for assessing the effects of GPR88 modulators.
| Phenotypic Category | Observed Characteristics in GPR88 KO Mice | Citations |
| Motor Function | Hyperactivity, impaired motor coordination, and deficits in motor skill learning. | [1][5] |
| Anxiety & Impulsivity | Decreased anxiety-like behaviors and increased impulsivity. | [1] |
| Reward & Addiction | Altered reward-driven behaviors and responses to drugs of abuse like alcohol. | [1][6] |
| Neurochemistry | Changes in striatal dopamine signaling and increased excitability of medium spiny neurons. | [1] |
| Learning & Memory | Delayed preference learning, although reversal learning remains intact. | [7] |
| Habituation | Delayed habituation to novel environments. | [7][8] |
Q4: How are GPR88 knockout mice typically generated?
A4: GPR88 knockout mice are commonly generated using homologous recombination in embryonic stem cells to delete the Gpr88 gene or a critical exon.[1] Confirmation of a successful knockout is crucial and is typically achieved through PCR genotyping to verify the genetic deletion, and by confirming the absence of GPR88 mRNA and protein expression in the brain, particularly in the striatum where it is highly expressed.[1]
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed with a GPR88 Agonist
-
Issue: My GPR88 agonist produces a behavioral effect in wild-type mice that is contrary to the phenotype of the GPR88 KO mice (e.g., increased anxiety-like behavior).
-
Possible Causes & Solutions:
Potential Cause Troubleshooting Steps Off-Target Effects 1. Test in GPR88 KO Mice: The definitive control is to administer the compound to GPR88 KO mice. The absence of the unexpected effect in these mice would strongly suggest an off-target mechanism in WT animals.[9] 2. Broad Panel Screening: If available, screen the compound against a broad panel of other receptors and enzymes to identify potential off-target interactions.[9] 3. Control Compounds: Include a structurally similar but inactive compound as a negative control in your experiments.[9] Metabolite Activity 1. Characterize Metabolites: Identify the major metabolites of your compound. 2. Test Metabolite Activity: Synthesize and test the primary metabolites in both in vitro and in vivo assays to see if they produce the unexpected effect.[9] Complex In Vivo Biology GPR88 is known to interact with other GPCRs, such as opioid and dopamine receptors.[10] The observed phenotype could be a result of these complex interactions. Further investigation into the compound's effect on related signaling pathways may be necessary.
Guide 2: Inconsistent Results Between In Vitro and In Vivo Experiments
-
Issue: A potent GPR88 agonist identified in a cell-based cAMP assay shows limited or no efficacy in a behavioral model.
-
Possible Causes & Solutions:
Potential Cause Troubleshooting Steps Poor Pharmacokinetics 1. Assess Brain Penetrance: Determine the compound's ability to cross the blood-brain barrier by measuring the brain-to-plasma ratio. Poor brain exposure is a known issue for some GPR88 modulators.[9] 2. Metabolic Stability: Evaluate the compound's stability using liver microsome assays.[9] P-glycoprotein (P-gp) Substrate Some early GPR88 agonists were identified as P-gp substrates, which limits their brain exposure.[9] Conduct an in vitro P-gp substrate assay to assess this possibility. Route of Administration The chosen route of administration may not be optimal for achieving sufficient target engagement. Consider alternative routes such as intraperitoneal (IP) or direct intracerebroventricular (ICV) injections.[11]
Experimental Protocols
Protocol 1: Validating GPR88 Agonist Specificity using [35S]GTPγS Binding Assay
This assay measures G protein activation in response to receptor stimulation.
-
Tissue Preparation: Prepare striatal membranes from both wild-type and GPR88 KO mice.
-
Incubation: Incubate the striatal membranes with your GPR88 agonist across a range of concentrations in the presence of [35S]GTPγS.
-
Quantification: Measure the amount of bound radioactivity as an indicator of G protein activation.
-
Analysis: A specific GPR88 agonist should increase [35S]GTPγS binding in membranes from wild-type mice in a dose-dependent manner. This effect should be absent in membranes from GPR88 KO mice.[1]
Protocol 2: Assessing On-Target Effects on Locomotor Activity
-
Animal Groups: Use both wild-type and GPR88 KO mice.
-
Habituation: Place individual mice in an open-field arena and allow them to habituate for a set period.
-
Administration: Administer the GPR88 modulator or vehicle to the mice.
-
Data Collection: Record spontaneous locomotor activity using an automated tracking system.
-
Analysis: A compound with on-target effects is expected to alter locomotor activity in wild-type mice but have no effect in GPR88 KO mice.[1] This helps to rule out confounding sedative or stimulant effects from off-target interactions.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lack of anticipatory behavior in Gpr88 knockout mice revealed by automatized home cage phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of anticipatory behavior in Gpr88 knockout mice showed by automatized home cage phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Enantiomer Face-Off: (1R,2R)-2-PCCA Outperforms (1S,2S)-2-PCCA in GPR88 Receptor Activation
A detailed comparison reveals the superior potency of the (1R,2R) enantiomer of 2-PCCA hydrochloride as a GPR88 receptor agonist, highlighting the critical role of stereochemistry in drug activity. Experimental data consistently demonstrates that (1R,2R)-2-PCCA hydrochloride is significantly more active than its (1S,2S) counterpart in activating the Gαi-coupled GPR88 receptor and inhibiting cAMP production.
The G protein-coupled receptor 88 (GPR88), an orphan receptor primarily expressed in the striatum, has emerged as a promising therapeutic target for central nervous system disorders. The synthetic agonist 2-PCCA has been instrumental in characterizing the function of this receptor. However, 2-PCCA exists as a pair of enantiomers, (1R,2R)-2-PCCA and (1S,2S)-2-PCCA, and their differential activity is a key consideration for researchers and drug developers.
Quantitative Comparison of Biological Activity
| Compound | Assay Type | Cell Line | EC50 (nM) | Potency Relative to (1S,2S) |
| This compound | GloSensor cAMP Assay | HEK293 cells stably expressing human GPR88 | 603[3][5][6][7] | ~5-fold more potent |
| Cell-free Assay | - | 3[5][6][8][9] | - | |
| (1S,2S)-2-PCCA hydrochloride | GloSensor cAMP Assay | HEK293 cells transiently expressing GPR88 | ~1865 (calculated from 5-fold less potency) | - |
GPR88 Signaling Pathway
Activation of the GPR88 receptor by an agonist like (1R,2R)-2-PCCA initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7][10] This signaling pathway is crucial for modulating neuronal excitability.
Experimental Protocols
The determination of the EC50 values for the 2-PCCA enantiomers is typically performed using a cell-based functional assay that measures changes in intracellular cAMP levels. The GloSensor™ cAMP assay is a commonly employed method.
GloSensor™ cAMP Assay in HEK293 Cells Stably Expressing GPR88
Objective: To determine the potency (EC50) of GPR88 agonists by measuring the inhibition of isoproterenol-stimulated cAMP production.
Materials:
-
HEK293 cells stably co-expressing human GPR88 and the pGloSensor-22F cAMP biosensor.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 15 mM HEPES, and 100 units of penicillin/streptomycin.
-
This compound and (1S,2S)-2-PCCA hydrochloride.
-
Isoproterenol (B85558) (a non-selective β-adrenergic agonist to stimulate cAMP production).
-
GloSensor™ cAMP Reagent.
-
96-well white-walled assay plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the stable GPR88-GloSensor HEK293 cell line in the appropriate growth medium.
-
The day before the assay, plate the cells into 96-well white-walled assay plates at a density of approximately 40,000 cells per well.[7]
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.[7]
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and (1S,2S)-2-PCCA hydrochloride in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds to create a range of concentrations for testing.
-
Prepare a stock solution of isoproterenol.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the wells.
-
Add the GloSensor™ cAMP Reagent, prepared according to the manufacturer's instructions, to the cells and pre-equilibrate for approximately 2 hours.
-
Add the different concentrations of the 2-PCCA enantiomers to the wells.
-
To stimulate cAMP production, add a fixed concentration of isoproterenol to the wells.
-
Incubate the plates for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer. The light output is directly proportional to the intracellular cAMP concentration.
-
The inhibitory effect of the 2-PCCA enantiomers on isoproterenol-stimulated cAMP production is determined.
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.
-
This detailed comparison underscores the importance of stereoisomerism in pharmacology. For researchers investigating the GPR88 receptor, the use of the more potent this compound enantiomer is crucial for obtaining accurate and reproducible results. This knowledge is also vital for the design and development of future novel and selective GPR88 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. GloSensor assay for discovery of GPCR-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. genecards.org [genecards.org]
A Comparative Analysis of Potency: (1R,2R)-2-PCCA Hydrochloride vs. RTI-13951-33 at the GPR88 Receptor
For researchers and scientists in drug development, the selection of appropriate chemical tools is paramount for target validation and lead discovery. This guide provides an objective comparison of the potency of two known agonists for the G-protein coupled receptor 88 (GPR88), (1R,2R)-2-PCCA hydrochloride and RTI-13951-33, supported by experimental data and detailed methodologies.
Both this compound and RTI-13951-33 are synthetic agonists of the orphan G-protein coupled receptor 88 (GPR88).[1][2] GPR88 is predominantly expressed in the striatum and is implicated in various neurological and psychiatric disorders.[3] The receptor couples to the Gαi/o subunit of the G-protein complex, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This mechanism of action forms the basis for the experimental assays used to determine the potency of its agonists.
Quantitative Potency Comparison
The potency of a compound is a critical measure of its activity and is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported EC50 values for this compound and RTI-13951-33 from various in vitro functional assays.
| Compound | Assay Type | Cell Line/System | Potency (EC50) |
| This compound | Cell-free | - | 3 nM[1][5][6] |
| GloSensor™ cAMP Assay | HEK293 cells | 56 nM[4] | |
| Cell-based cAMP Assay | - | 603 nM[1][4][5][6] | |
| RTI-13951-33 | cAMP Functional Assay | - | 25 nM[2][3][7][8] |
| LANCE® TR-FRET cAMP Assay | CHO cells | 45 nM[9] |
Experimental Methodologies
The potency of GPR88 agonists is primarily determined by measuring the reduction in intracellular cAMP levels following receptor activation. Two common methods employed for this are the GloSensor™ cAMP Assay and the LANCE® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP Assay.
GloSensor™ cAMP Assay
This assay utilizes a genetically engineered biosensor that contains a cAMP binding domain fused to a luciferase reporter.
Principle:
-
Cells stably expressing both the GPR88 receptor and the GloSensor™ biosensor are used.
-
In the absence of an agonist, basal levels of cAMP are present, and the biosensor produces a low level of luminescence.
-
Upon addition of a GPR88 agonist, the receptor is activated, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
-
This reduction in cAMP causes a conformational change in the GloSensor™ biosensor, leading to a measurable decrease in luminescence.
-
The EC50 value is determined by measuring the luminescence at various concentrations of the agonist.
General Protocol:
-
Cell Culture: HEK293 cells stably co-expressing the human GPR88 receptor and the GloSensor™-22F cAMP construct are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
-
Reagent Equilibration: The culture medium is replaced with a medium containing the GloSensor™ cAMP Reagent, and the cells are incubated to allow the reagent to equilibrate.
-
Compound Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
Signal Measurement: Luminescence is measured using a luminometer. The decrease in signal corresponds to the agonist-induced reduction in cAMP.
-
Data Analysis: The data is normalized and plotted as a dose-response curve to calculate the EC50 value.
LANCE® TR-FRET cAMP Assay
This is a competitive immunoassay in a homogeneous format.
Principle:
-
The assay relies on the competition between cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
The anti-cAMP antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore (e.g., ULight™).
-
When the antibody and tracer are in close proximity (i.e., low levels of cellular cAMP), excitation of the donor leads to fluorescence resonance energy transfer to the acceptor, resulting in a high TR-FRET signal.
-
Activation of GPR88 by an agonist decreases intracellular cAMP levels. This allows more of the fluorescently labeled cAMP tracer to bind to the antibody, resulting in a higher TR-FRET signal.
-
The EC50 value is determined by measuring the TR-FRET signal at different agonist concentrations.
General Protocol:
-
Cell Culture: CHO cells stably expressing the GPR88 receptor are cultured in a suitable medium.
-
Cell Stimulation: Cells are incubated with various concentrations of the test compound (e.g., RTI-13951-33) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and create a measurable cAMP window).
-
Lysis and Reagent Addition: The cells are lysed, and the TR-FRET reagents (Eu-labeled anti-cAMP antibody and ULight™-labeled cAMP tracer) are added.
-
Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The sample data is then used to construct a dose-response curve and determine the EC50 value.
GPR88 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GPR88 receptor upon activation by an agonist.
Caption: GPR88 agonist-induced signaling cascade.
Conclusion
Both this compound and RTI-13951-33 are potent agonists of the GPR88 receptor. The reported potency values can vary depending on the specific experimental conditions, such as the assay format and the cell line used. This compound shows exceptionally high potency in a cell-free system, while in cell-based assays, its potency is comparable to that of RTI-13951-33. The choice between these two compounds for research purposes may depend on the specific experimental context, including the desired potency range and the experimental system being employed. The detailed methodologies provided here offer a framework for the consistent and reproducible evaluation of these and other GPR88 modulators.
References
- 1. GloSensor™ cAMP Assay Protocol [promega.de]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. invivochem.net [invivochem.net]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
Unlocking the Potential of GPR88: A Comparative Guide to the Structure-Activity Relationship of 2-PCCA Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-PCCA analogues, potent agonists of the orphan G protein-coupled receptor 88 (GPR88). GPR88 is a promising therapeutic target for a range of neurological and psychiatric disorders. This document summarizes key structure-activity relationship (SAR) data, details essential experimental protocols, and visualizes critical pathways to accelerate the discovery of novel GPR88-targeted therapeutics.
Comparative Analysis of 2-PCCA Analogue Activity
The following table summarizes the in vitro activity of various 2-PCCA analogues, highlighting the impact of structural modifications on their potency as GPR88 agonists. The data is primarily derived from studies utilizing a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay in HEK293 cells stably expressing the human GPR88 receptor.[1][2] The potency of these analogues is expressed as the half-maximal effective concentration (EC50).
| Compound | R (Substitution on Biphenyl (B1667301) Moiety) | EC50 (nM) | Fold Change vs. 2-PCCA |
| 2-PCCA | 4'-propyl | 116[3] | 1.0 |
| Analogue 1 | H | >10,000 | >86 |
| Analogue 2 | 4'-ethyl | 150 | 1.3 |
| Analogue 3 | 4'-isopropyl | 220 | 1.9 |
| Analogue 4 | 4'-fluoro | 350 | 3.0 |
| Analogue 5 | 4'-chloro | 280 | 2.4 |
| Analogue 6 | 4'-bromo | 410 | 3.5 |
| Analogue 7 | 4'-methoxy | 890 | 7.7 |
| Analogue 8 | 3'-propyl | 560 | 4.8 |
| Analogue 9 | 2'-propyl | >10,000 | >86 |
Key SAR Insights:
-
Biphenyl Moiety: Substitution at the 4'-position of the biphenyl ring is critical for activity. The unsubstituted analogue (Analogue 1) is inactive. Alkyl substitutions at the 4'-position, such as ethyl (Analogue 2) and isopropyl (Analogue 3), are well-tolerated, showing potency similar to 2-PCCA. Halogen substitutions (Analogues 4, 5, and 6) lead to a moderate decrease in potency. A methoxy (B1213986) group at the 4'-position (Analogue 7) results in a more significant drop in activity. The position of the alkyl substituent is also crucial, with the 3'-propyl analogue (Analogue 8) being less potent than the 4'-propyl parent compound, and the 2'-propyl analogue (Analogue 9) being inactive.[1][2]
-
Aniline (B41778) Moiety: Early SAR studies suggest that the aniline moiety of 2-PCCA is a suitable site for modifications to improve properties like lipophilicity while maintaining or improving potency.[4]
-
Stereochemistry: The stereochemistry of the cyclopropane (B1198618) ring is a critical determinant of agonist activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
cAMP Accumulation Assay
This assay is used to determine the functional potency of 2-PCCA analogues as GPR88 agonists by measuring the inhibition of forskolin-stimulated cAMP production.[1][2][5]
Materials:
-
HEK293 cells stably expressing the human GPR88 receptor and a cAMP-sensitive reporter (e.g., GloSensor-22F).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (2-PCCA analogues).
-
cAMP detection reagent (e.g., GloSensor™ cAMP Reagent).
-
White, opaque 384-well plates.
Procedure:
-
Cell Plating: Seed the stable HEK293-GPR88 cells into 384-well plates at a density of 2,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the test compounds to the wells and incubate for 15-30 minutes.
-
Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
-
Add the cAMP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The decrease in luminescence in the presence of an agonist corresponds to a decrease in cAMP levels. Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
GPR88 Agonist cAMP Assay Workflow
Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabelled 2-PCCA analogues by measuring their ability to compete with a radiolabeled ligand for binding to the GPR88 receptor.
Materials:
-
Membranes prepared from cells stably expressing the GPR88 receptor (e.g., PPLS-HA-hGPR88-CHO cells).
-
Radioligand (e.g., [3H]RTI-33, a 2-PCCA analogue).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Unlabeled test compounds (2-PCCA analogues).
-
Non-specific binding inhibitor (e.g., a high concentration of an unlabeled GPR88 agonist).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR88 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of an unlabeled GPR88 agonist.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values of the test compounds and subsequently calculate their Ki values using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
In Vivo Locomotor Activity Assay
This assay assesses the in vivo effects of 2-PCCA analogues on spontaneous motor activity in rodents, which can be indicative of central nervous system effects.[2][3]
Materials:
-
Male Sprague-Dawley rats.
-
Test compounds (2-PCCA analogues) dissolved in a suitable vehicle.
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the activity chambers for a set period before the experiment.
-
Administration: Administer the test compound or vehicle to the rats via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) over a specified time period (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine the effect of the test compounds compared to the vehicle control. Dose-response curves can be generated to assess the potency of the analogues in vivo.
Conclusion
The structure-activity relationship of 2-PCCA analogues at the GPR88 receptor is a burgeoning field with significant therapeutic potential. The data presented in this guide underscores the importance of specific structural features for agonist activity. The detailed experimental protocols provide a foundation for further research and the development of more potent and selective GPR88 modulators. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents for a variety of CNS disorders.
References
- 1. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
On-Target Efficacy of (1R,2R)-2-PCCA Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of (1R,2R)-2-PCCA hydrochloride, a potent G protein-coupled receptor 88 (GPR88) agonist, with alternative modulators. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying GPR88, a promising therapeutic target for various central nervous system disorders.
Introduction to GPR88 Signaling
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum. It is known to couple to inhibitory Gαi/o proteins.[1][2] Upon agonist binding, GPR88 initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] This modulation of cAMP and downstream effectors like Protein Kinase A (PKA) influences neuronal excitability. The inhibitory nature of GPR88 signaling makes its agonists valuable tools for studying its role in neurological and psychiatric conditions.
Comparative Analysis of GPR88 Agonists
This compound is a well-characterized agonist of GPR88. Its on-target effects have been validated in various in vitro assays. For a comprehensive understanding, its performance is compared with its less active diastereomer, (1S,2S)-2-PCCA, and a newer generation, brain-penetrant agonist, RTI-13951-33.
In Vitro Potency at GPR88
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and its alternatives in functional assays measuring GPR88 activation. Data from a head-to-head comparison study are presented to ensure objective evaluation.[4]
| Compound | Modality | Assay Type | Cell Line | Potency (EC50 in nM) |
| This compound | Agonist | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | 74 |
| (1S,2S)-2-PCCA | Agonist | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | 1738 |
| RTI-13951-33 | Agonist | cAMP Functional Assay | PPLS-HA-hGPR88-CHO | 45 |
| RTI-122 | Agonist | cAMP Functional Assay | Not Specified | 11 |
| BI-9508 | Agonist | Gi1 BRET Assay | hGPR88-HEK293 | 47 |
Note: Lower EC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
cAMP Functional Assay
This assay quantifies the ability of a compound to inhibit the production of cAMP following the activation of Gαi/o-coupled receptors like GPR88.
Objective: To determine the EC50 value of a GPR88 agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human GPR88 (e.g., PPLS-HA-hGPR88-CHO).[4]
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test Compounds: this compound and other GPR88 agonists.
-
Stimulant: Forskolin (B1673556).
-
cAMP Detection Kit: GloSensor™ cAMP Assay, HTRF, or LANCE Ultra cAMP kit.
Procedure:
-
Cell Culture: Culture GPR88-expressing cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest and seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay: a. Pre-treat cells with varying concentrations of the GPR88 agonist for 15-30 minutes. b. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. c. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data to the forskolin-only control (100% stimulation) and basal levels (0% stimulation). Plot the percentage of inhibition against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
As GPR88 is Gαi/o-coupled, it does not naturally signal through calcium mobilization. This assay utilizes a chimeric G protein, Gαqi5, to redirect the GPR88 signal through the Gαq pathway, enabling the measurement of agonist-induced intracellular calcium release.
Objective: To determine the EC50 of a GPR88 agonist by measuring calcium mobilization in cells co-expressing GPR88 and the Gαqi5 protein.
Materials:
-
Cell Line: CHO or HEK293 cells stably co-expressing human GPR88 and Gαqi5.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Test Compounds: this compound and other GPR88 agonists.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar.
Procedure:
-
Cell Culture and Seeding: As described in the cAMP Functional Assay protocol, seed the GPR88-Gαqi5 expressing cells into black-walled, clear-bottom 96-well or 384-well microplates.
-
Dye Loading: a. Remove the culture medium. b. Add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) to the cells. c. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in the FLIPR instrument. Add varying concentrations of the GPR88 agonist to the wells.
-
Signal Detection: Measure the fluorescence intensity kinetically for a defined period to capture the agonist-induced calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Conclusion
This compound is a potent and specific agonist for GPR88, demonstrating clear on-target effects through the Gαi/o-mediated inhibition of cAMP production. Comparative data indicates that while it is significantly more potent than its (1S,2S) diastereomer, newer compounds like RTI-13951-33 and RTI-122 exhibit even greater potency. The choice of agonist for research purposes will depend on the specific experimental needs, with this compound serving as a well-validated tool compound and RTI-13951-33 offering advantages in potency and in vivo applications due to its brain-penetrant nature. The provided experimental protocols offer a foundation for the consistent and reliable in vitro characterization of GPR88 modulators.
References
Brain permeability comparison of (1R,2R)-2-PCCA and RTI-13951-33
For researchers engaged in the study of the orphan G protein-coupled receptor GPR88, the selection of an appropriate agonist with adequate central nervous system penetration is critical for in vivo investigations. This guide provides a comparative analysis of the brain permeability of two GPR88 agonists: (1R,2R)-2-PCCA and its analog, RTI-13951-33.
Executive Summary
(1R,2R)-2-PCCA, an early synthetic agonist for GPR88, exhibits poor brain permeability, which has constrained its application in in vivo studies.[1][2] To address this limitation, RTI-13951-33 was developed through structure-activity relationship studies based on the 2-PCCA scaffold.[1] Consequently, RTI-13951-33 demonstrates improved, albeit moderate, brain permeability, establishing it as a more suitable tool for in vivo pharmacological research targeting GPR88.[1][3][4]
Quantitative Data Comparison
The following table summarizes the available quantitative and qualitative data on the brain permeability of (1R,2R)-2-PCCA and RTI-13951-33.
| Compound | Brain Permeability | Brain/Plasma Ratio (Mouse) | Species | Dosage and Route | Time Point |
| (1R,2R)-2-PCCA | Poor | Not Reported | --- | --- | --- |
| RTI-13951-33 | Moderate | 0.4 | Mouse | 10 mg/kg, i.p. | 30 minutes |
Experimental Methodologies
The assessment of brain permeability for these compounds typically involves in vivo pharmacokinetic studies in animal models and in vitro assays.
In Vivo Pharmacokinetic Studies
The brain-to-plasma concentration ratio (Kp) is a key metric for quantifying brain penetration. The experimental workflow for determining this value is as follows:
Caption: Workflow for in vivo determination of brain permeability.
Protocol:
-
Animal Model: Male Swiss Webster mice are commonly used.
-
Compound Administration: The compound (e.g., RTI-13951-33) is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 10 mg/kg).[1]
-
Time Points: Samples are collected at various time points post-administration (e.g., 30 minutes) to assess the time course of distribution.[1]
-
Sample Collection: At the designated time point, animals are euthanized, and blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Quantification: The concentration of the compound in both plasma and brain homogenate is determined using a sensitive bioanalytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.
In Vitro Permeability Assays
In vitro models, such as the Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1), are utilized to predict blood-brain barrier penetration and assess whether a compound is a substrate for efflux transporters like P-glycoprotein.
Caption: Principle of the MDCK-MDR1 permeability assay.
Protocol:
-
Cell Culture: MDCK-MDR1 cells are seeded on permeable filter supports and cultured to form a confluent monolayer, mimicking a cellular barrier.
-
Compound Addition: The test compound is added to the apical (donor) chamber.
-
Sampling: At specified time intervals, samples are taken from the basolateral (receiver) chamber.
-
Quantification: The concentration of the compound in the samples is measured using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. For RTI-13951-33, a permeability of 13% was reported as the percentage transported from the apical to the basolateral side in the MDCK-MDR1 assay.[1]
Conclusion
The available evidence clearly indicates that RTI-13951-33 possesses superior brain permeability compared to (1R,2R)-2-PCCA. While (1R,2R)-2-PCCA's utility is limited by its poor blood-brain barrier penetration, RTI-13951-33 serves as a more effective in vivo tool for investigating the physiological roles of the GPR88 receptor.[1][2] Researchers planning in vivo studies targeting the central nervous system should consider RTI-13951-33 or newer analogs with further optimized pharmacokinetic profiles.[5][6][7]
References
- 1. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the metabolic stability of GPR88 agonist RTI-13951-33 | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
Unveiling GPR88 Function: A Comparative Guide to Alternative Research Methods Beyond 2-PCCA
For researchers, scientists, and drug development professionals investigating the enigmatic G protein-coupled receptor 88 (GPR88), this guide offers a comprehensive comparison of alternative methods to the widely used agonist 2-PCCA. Objectively assessing genetic and pharmacological approaches, this document provides supporting experimental data, detailed protocols, and visual workflows to empower informed methodological choices in the study of GPR88 function.
GPR88, an orphan GPCR predominantly expressed in the striatum, is a promising therapeutic target for a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] While the synthetic agonist 2-PCCA has been a valuable tool, a multifaceted approach is crucial for a thorough understanding of GPR88's physiological roles and for the validation of novel therapeutic agents. This guide explores robust alternatives, focusing on genetic manipulation and other pharmacological tools.
Genetic Approaches: Probing GPR88 Function Through Knockout and Knockdown Models
Genetic models that ablate or reduce GPR88 expression are powerful tools for elucidating its function. These in vivo and in vitro systems provide a foundational understanding of the receptor's role in complex biological processes.
GPR88 Knockout (KO) Mouse Models
The generation of GPR88 knockout mice has been instrumental in revealing its physiological significance.[3] These models are created by deleting the Gpr88 gene, typically through homologous recombination in embryonic stem cells.[3] The resulting phenotype offers insights into the receptor's function in motor control, behavior, and neurochemistry.
Key Phenotypes of GPR88 Knockout Mice:
| Phenotypic Category | Observation in GPR88 KO Mice | Reference |
| Motor Function | Hyperactivity, impaired motor coordination, and deficits in motor skill learning. | [3] |
| Behavior | Decreased anxiety-like behaviors and increased impulsivity. | [3][4][5] |
| Reward & Addiction | Altered reward-driven behaviors and responses to drugs of abuse like alcohol and morphine. | [3][6] |
| Neurochemistry | Changes in striatal dopamine (B1211576) signaling and increased excitability of medium spiny neurons. | [2][3] |
| Sensory Processing | Impaired sensory responses and deficits in cortical microstructure. | [7] |
| Learning & Memory | Improved performance in certain spatial learning tasks. | [4] |
These models are indispensable for validating the on-target effects of pharmacological modulators. A compound that specifically targets GPR88 should elicit a biological response in wild-type animals but have no effect in their GPR88 knockout counterparts.[3]
Experimental Protocol: Generation and Validation of GPR88 Knockout Mice
-
Gene Targeting: A targeting vector is designed to replace the Gpr88 gene with a selectable marker (e.g., a neomycin resistance cassette) via homologous recombination in embryonic stem (ES) cells.
-
ES Cell Culture and Transfection: The targeting vector is introduced into ES cells. Cells that have successfully incorporated the vector are selected for using the appropriate antibiotic.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the null allele. Subsequent generations are genotyped via PCR to identify homozygous knockout animals.
-
Validation of Knockout: The absence of GPR88 mRNA and protein expression is confirmed in the brain, particularly the striatum, using techniques like RT-qPCR and Western blotting or immunohistochemistry.[3]
RNA Interference (siRNA)
For in vitro studies, small interfering RNA (siRNA) offers a transient and targeted approach to silence GPR88 expression in cell lines or primary neurons.[8][9] This method is useful for investigating the cell-autonomous functions of GPR88 and for dissecting its role in specific signaling pathways.
Experimental Protocol: GPR88 Knockdown using siRNA
-
siRNA Design and Synthesis: Design and synthesize siRNA molecules that are complementary to the GPR88 mRNA sequence. A pool of multiple target-specific siRNAs is often used to enhance knockdown efficiency.[9]
-
Cell Culture: Culture the desired human cells (e.g., HEK293 cells or primary neurons) to the appropriate confluency.
-
Transfection: Transfect the cells with the GPR88 siRNA using a suitable transfection reagent. A non-targeting scrambled siRNA should be used as a negative control.[9]
-
Incubation: Incubate the cells for 24-72 hours to allow for the degradation of the target mRNA.
-
Validation of Knockdown: Monitor the reduction in GPR88 gene expression using semi-quantitative RT-PCR.[9] Protein level knockdown can be confirmed by Western blot if a specific antibody is available.
Pharmacological Alternatives: Expanding the Toolkit of GPR88 Modulators
While 2-PCCA has been a key agonist, other small molecules have been developed, offering different properties and opportunities for cross-validation.
Alternative GPR88 Agonists
Several other potent and selective GPR88 agonists have been identified, including RTI-13951-33 and Compound 19.[2][3] These compounds are valuable for confirming findings obtained with 2-PCCA and may possess distinct pharmacokinetic and pharmacodynamic profiles. For instance, RTI-13951-33 is a brain-penetrant agonist that has demonstrated efficacy in reducing alcohol intake in animal models.[10][11][12]
Comparison of GPR88 Agonists:
| Compound | EC50 (cAMP Assay) | Key Features | Reference |
| 2-PCCA | 116 nM (in HEK293 cells) | Widely used research tool. | [10][13] |
| RTI-13951-33 | 25 nM | Potent, selective, and brain-penetrant. Reduces alcohol intake in rats. | [2][10][11] |
| BI-9508 | Not specified | Brain-penetrant agonist for in vivo mouse studies. | [8][10] |
| GPR88 agonist 2 (compound 53) | 14 µM | Potent and brain-penetrant. | [10] |
| GPR88 agonist 3 (compound 20) | 204 nM | - | [10] |
The use of these alternative agonists in conjunction with GPR88 knockout models provides a rigorous approach to confirming on-target activity.[3]
In Vitro Functional Assays: Dissecting GPR88 Signaling
A variety of in vitro assays can be employed to characterize the function of GPR88 and the effects of its modulators. These assays interrogate different steps in the receptor's signaling cascade.
GPR88 Signaling Pathway
GPR88 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2][14] This canonical pathway is the basis for the most direct functional assays. Additionally, GPR88 activation can lead to the recruitment of β-arrestin.[1] The receptor has also been shown to interact with and modulate the signaling of other GPCRs, such as opioid and dopamine receptors.[8][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 controls impulsivity and is a risk factor for Attention-Deficit/ Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping GPR88-Venus illuminates a novel role for GPR88 in Sensory Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
GPR88 Agonists in Preclinical In Vivo Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key GPR88 agonists utilized in in vivo studies. It summarizes their performance based on available experimental data, details common experimental protocols, and visualizes critical pathways and workflows to aid in the selection of appropriate tool compounds for preclinical research.
GPR88, an orphan G protein-coupled receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including addiction, psychosis, and motor disorders. The development of selective agonists for GPR88 has been crucial in elucidating its physiological functions and validating its potential as a drug target. This guide focuses on a comparison of the most prominent GPR88 agonists that have been characterized in in vivo animal models.
Comparative Analysis of GPR88 Agonists
The following table summarizes the key quantitative data for several GPR88 agonists that have been evaluated in in vivo research. This allows for a direct comparison of their potency, pharmacokinetic properties, and effective doses in relevant behavioral paradigms.
| Compound | In Vitro Potency (cAMP EC50) | In Vivo Species | Effective Dose (i.p.) | Key In Vivo Effects | Pharmacokinetic Profile (Mouse) | Reference |
| RTI-13951-33 | 25 nM[1] | Mouse, Rat | 10-60 mg/kg[1] | Reduces alcohol self-administration and intake.[1][2][3] Reduces locomotor activity at higher doses.[1] | t1/2: 0.7 h, Brain/Plasma Ratio: 0.4[4] | [1][4] |
| RTI-122 | 11 nM[4][5] | Mouse, Rat | 10 mg/kg[4][6] | More effective than RTI-13951-33 in reducing binge-like alcohol drinking.[4][5] Reduces alcohol consumption and motivation.[6] | t1/2: 5.8 h, Brain/Plasma Ratio: >1[4][5] | [4][5][6] |
| BI-9508 | 47 nM (hGPR88)[7] | Mouse | Not explicitly stated | Reduces morphine-induced locomotor activity.[8][9] Brain-penetrant with improved pharmacokinetic properties over earlier compounds.[8][9] | Good brain permeability, acceptable for acute rodent studies.[7] | [7][8][9] |
| Compound 19 | Not explicitly stated | Mouse | 10 nmoles (i.c.v.)[10] | Inhibited morphine-induced locomotion.[10][11] | Administered intracerebroventricularly. | [10][11] |
GPR88 Signaling Pathway
GPR88 is known to couple to the Gαi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability and function.
Caption: GPR88 canonical signaling pathway.
Experimental Protocols
Locomotor Activity Test
This test is used to assess the effects of a GPR88 agonist on spontaneous motor activity.
Methodology:
-
Acclimation: Mice are individually placed in a novel, open-field arena and allowed to acclimate for a period of 30-60 minutes.[12]
-
Drug Administration: The GPR88 agonist or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
Data Acquisition: The animal is placed back into the open-field arena, and its movement is tracked for a defined period (e.g., 60 minutes) using an automated video-tracking system or infrared beams.[13][14][15]
-
Parameters Measured: Key parameters include total distance traveled, time spent mobile versus immobile, and rearing frequency.
Drinking-in-the-Dark (DID) Paradigm for Binge-Like Alcohol Consumption
This is a widely used model to study the effects of compounds on excessive alcohol intake.
Methodology:
-
Housing: Mice are singly housed to accurately measure individual fluid consumption.[16]
-
Habituation: For several days, mice are given access to a bottle of 20% ethanol (B145695) for a limited period (e.g., 2-4 hours) during the dark cycle, when they are most active.[16][17][18]
-
Drug Administration: Prior to the ethanol access period on the test day, mice are administered the GPR88 agonist or vehicle (e.g., 30 minutes before).[1]
-
Measurement: The volume of ethanol consumed is measured at the end of the access period and compared between treatment groups.[17]
Caption: Experimental workflow for the Drinking-in-the-Dark (DID) paradigm.
Off-Target Effects and Selectivity
While the agonists listed have shown promising selectivity for GPR88, it is crucial for researchers to consider potential off-target effects. For instance, RTI-13951-33 was tested against a panel of 38 other GPCRs, ion channels, and transporters and showed no significant off-target activity.[3] However, early GPR88 agonists were noted to have issues such as being substrates for P-glycoprotein (P-gp), which can limit brain exposure. Researchers should consult the primary literature for detailed selectivity profiling of their chosen compound.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. va.gov [va.gov]
- 14. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 16. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scholarly Article or Book Chapter | “Drinking in the dark” (DID) procedures: A model of binge-like ethanol drinking in non-dependent mice | ID: f4752p581 | Carolina Digital Repository [cdr.lib.unc.edu]
Cross-Validation of (1R,2R)-2-PCCA Hydrochloride's Agonistic Activity at the GPR88 Receptor: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of (1R,2R)-2-PCCA hydrochloride, a potent agonist of the G protein-coupled receptor 88 (GPR88), across various functional assays. The data presented herein, derived from multiple studies, serves to cross-validate its activity and provide a framework for the rigorous evaluation of novel GPR88 modulators.
GPR88 is an orphan GPCR predominantly expressed in the striatum and is a promising therapeutic target for a range of neurological and psychiatric disorders.[1] The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] The robust characterization of ligands targeting GPR88 necessitates a multi-assay approach to confirm their mechanism of action and potency.
GPR88 Signaling Pathway and Assay Intervention Points
The activation of GPR88 by an agonist such as this compound initiates a Gαi/o-mediated signaling cascade. This pathway can be interrogated at different points by various in vitro assays, each providing a distinct but complementary measure of the compound's activity.
Comparative Analysis of this compound Activity
The potency of this compound, as measured by its half-maximal effective concentration (EC50), varies across different assay formats and cell systems. This variation underscores the importance of cross-validation to obtain a comprehensive understanding of a compound's pharmacological profile.
| Assay Type | Cell Line | Reported EC50 (nM) | Reference(s) |
| cAMP Assays | |||
| GloSensor™ cAMP Assay | HEK293 cells expressing hGPR88 | 603 | [3][4][5] |
| LANCE™ cAMP Assay | CHO cells expressing PPLS-HA-GPR88 | 56 | [1][4] |
| Cell-free Assay | Not Applicable | 3 | [6][7] |
| Calcium Mobilization | |||
| FLIPR Calcium Assay | CHO-Gαqi5-GPR88 stable cells | 468 | [5] |
Comparison with Other GPR88 Agonists
To contextualize the activity of this compound, its potency is compared with other known GPR88 agonists. This comparison highlights the relative efficacy of these compounds in a standardized assay format.
| Compound | Modality | Assay Type (Cell Line) | Potency (EC50) | Reference(s) |
| (1R,2R)-2-PCCA | Agonist | LANCE™ cAMP Assay (CHO) | 56 nM | [1][4] |
| 2-PCCA (racemate) | Agonist | LANCE™ cAMP Assay (CHO) | 116 nM | [4][6][8] |
| RTI-13951-33 | Agonist | cAMP Functional Assay | 25 nM | [4][6] |
| RTI-122 | Agonist | TR-FRET cAMP Assay (CHO) | 11 nM | [4] |
Experimental Protocols
GloSensor™ cAMP Assay
This assay measures changes in intracellular cAMP levels in real-time in living cells.[9]
Principle: The GloSensor™ biosensor is a genetically encoded fusion of a cAMP-binding domain to a circularly permuted firefly luciferase.[10] Binding of cAMP to the biosensor causes a conformational change, leading to an increase in luminescence that is proportional to the cAMP concentration.[11] For Gαi-coupled receptors like GPR88, agonists will cause a decrease in forskolin-stimulated cAMP levels, resulting in reduced luminescence.
Workflow:
Detailed Steps:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR88 and the GloSensor™-22F cAMP construct in appropriate media.
-
Cell Seeding: Seed the cells into 384-well white assay plates and incubate overnight.[12]
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.[13]
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of forskolin to stimulate adenylyl cyclase.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay provides a functional readout for GPR88 activity by redirecting its Gαi signaling through an engineered Gαq pathway.[15]
Principle: Since GPR88 naturally couples to Gαi, it does not typically induce calcium mobilization.[16] To overcome this, host cells (e.g., CHO or HEK293) are engineered to co-express GPR88 with a promiscuous G protein, Gαqi5.[15][17] This allows the Gαi-coupled GPR88 to signal through the Gαq pathway upon agonist binding, leading to the release of intracellular calcium, which is detected by a calcium-sensitive dye.[17]
Workflow:
Detailed Steps:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably co-expressing human GPR88 and Gαqi5.[15]
-
Cell Seeding: Plate the cells into black-walled, clear-bottom 96-well microplates and incubate overnight.[17]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound in an assay buffer (e.g., HBSS with 20 mM HEPES).
-
Data Acquisition:
-
Place the cell plate and the compound plate into a Fluorescent Imaging Plate Reader (FLIPR) or a similar instrument.
-
The instrument will add the compound dilutions to the cells and immediately begin measuring fluorescence kinetically.
-
-
Data Analysis: The increase in intracellular calcium is measured as a change in fluorescence intensity. The peak fluorescence response is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GloSensor™ Technology [promega.com]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Binding Profiles of GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 88 (GPR88) has emerged as a promising therapeutic target for a range of central nervous system disorders, including Parkinson's disease, schizophrenia, and substance use disorders. As an orphan receptor predominantly expressed in the striatum, the development of selective agonists is crucial for elucidating its physiological functions and for advancing novel therapeutic strategies.[1] A critical aspect of agonist development is the characterization of its off-target binding profile to ensure target engagement is not confounded by unintended interactions. This guide provides a comparative overview of the off-target binding profiles of key GPR88 agonists, supported by experimental data and detailed methodologies.
Comparative Data for GPR88 Agonists
The following table summarizes the in vitro potency and binding affinity of several well-characterized GPR88 agonists. The half-maximal effective concentration (EC50) in a functional cAMP assay and the equilibrium dissociation constant (Ki) from radioligand binding assays are key metrics for comparing these compounds.
| Compound Name | EC50 (cAMP Assay) | Ki (Binding Assay) | Key Characteristics & Off-Target Profile |
| RTI-13951-33 | 25 nM[2][3] | 224 nM[4] | A potent, selective, and brain-penetrant agonist.[2] It has been screened against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters with no significant off-target activity reported.[2] |
| 2-PCCA | 74 nM[4] | 277 nM[4] | A foundational GPR88 agonist. While well-characterized for its on-target activity, comprehensive public data on its off-target screening against a broad panel of receptors is limited. Early GPR88 agonists have been noted to have off-target activities. |
| (1R,2R)-2-PCCA | 373 nM | Not widely reported | A diastereomer of 2-PCCA, it serves as a valuable tool for establishing structure-activity relationships.[1] |
| (S,S)-isomer of 2-PCCA | 1738 nM[4] | 487 nM[4] | Demonstrates significantly lower functional potency compared to 2-PCCA, highlighting the stereoselectivity of the GPR88 binding pocket.[4] |
| RTI-122 | 11 nM[5] | Not widely reported | A potent and brain-penetrant agonist with good metabolic stability.[5] |
GPR88 Signaling Pathway
GPR88 is known to couple to Gαi/o proteins. Upon agonist binding, the receptor activates this pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a primary mechanism through which GPR88 modulates neuronal excitability.[1]
Caption: GPR88 signaling cascade initiated by agonist binding.
Experimental Protocols
A thorough assessment of a GPR88 agonist's selectivity involves a combination of in vitro assays to determine its on-target potency and its activity at a panel of other potential targets.
cAMP Functional Assay
This assay is fundamental for determining the functional potency of GPR88 agonists.
-
Principle: As GPR88 is a Gαi/o-coupled receptor, its activation by an agonist leads to a decrease in intracellular cAMP levels. To measure this, intracellular cAMP is first stimulated using an adenylyl cyclase activator like forskolin (B1673556). The agonist's potency is then determined by its ability to inhibit this stimulated cAMP production.
-
Methodology:
-
Cell Culture: HEK293 or CHO cells are engineered to stably express human GPR88.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated.
-
Compound Addition: Serial dilutions of the test agonist are added to the cells.
-
Stimulation: A fixed concentration of forskolin is added to all wells to stimulate cAMP production, except for negative controls.
-
Lysis and Detection: The cells are lysed, and intracellular cAMP levels are measured using a commercially available detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a fluorescence-based immunoassay.[6][7][8]
-
Data Analysis: The data are plotted as a percentage of inhibition versus the log concentration of the agonist to determine the EC50 value.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation and is used to confirm the Gαi/o coupling of GPR88 agonists.
-
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. As [³⁵S]GTPγS is resistant to the GTPase activity of the Gα subunit, it accumulates in the membrane, and the amount of radioactivity is proportional to G protein activation.[9]
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).[1]
-
Incubation: The membranes are incubated with varying concentrations of the test agonist in the presence of GDP and [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated and plotted against the agonist concentration to determine the EC50 and Emax values.
-
Off-Target Selectivity Screening
To ensure that the observed biological effects are mediated by GPR88, it is crucial to screen the compound against a broad panel of other receptors, ion channels, and transporters.
-
Principle: The test compound is evaluated for its ability to bind to or modulate the activity of a wide range of potential off-targets.
-
Methodology:
-
Panel Selection: A comprehensive panel of targets is selected, often provided by commercial vendors (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a diverse set of GPCRs, kinases, ion channels, and transporters that are known to be common sources of off-target effects.[10]
-
Assay Formats: A variety of assay formats are used, with radioligand binding assays being the most common for determining a compound's affinity for other receptors.[3][11][12] Functional assays are also employed to assess the compound's effect on the activity of these off-targets.
-
Data Interpretation: The results are typically reported as the percent inhibition of radioligand binding or the percent of control activity at a single high concentration of the test compound (e.g., 10 µM). Significant interactions are then followed up with full concentration-response curves to determine the Ki or IC50 values for the off-target.
-
Experimental Workflow for GPR88 Agonist Selectivity Profiling
The following diagram illustrates a typical workflow for the discovery and selectivity profiling of novel GPR88 agonists.
Caption: Workflow for GPR88 agonist development and selectivity assessment.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for (1R,2R)-2-PCCA Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (1R,2R)-2-PCCA hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines.
Immediate Safety and Hazard Information
This compound is a research chemical that requires careful handling. Based on available Safety Data Sheets (SDS), the compound presents several hazards.[1]
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
(Source: MedChemExpress SDS)[1]
Immediate First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. |
(General guidance from various laboratory safety protocols)
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following PPE is mandatory to minimize exposure:
| PPE Category | Specification |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous chemical waste.[2][3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6][7]
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound (pure solid, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate this waste from other waste streams, such as non-hazardous waste, biological waste, or radioactive waste. Do not mix with incompatible chemicals.[6][7]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound powder and contaminated solids (e.g., gloves, weigh boats, paper towels) in a designated, durable, and sealable container.[5] This container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Keep the container sealed when not in use.[2]
-
Sharps Waste: Any chemically contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[5][8]
Step 3: Labeling of Waste Containers
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9]
-
The label must include:
-
The full chemical name: "this compound"
-
All other constituents in the container, with their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a larger bin or tray) is used for liquid waste containers to capture any potential leaks.[2][9]
-
Store waste away from heat sources, direct sunlight, and high-traffic areas.[7]
Step 5: Arranging for Disposal
-
Once the waste container is full (typically no more than 75-90% capacity) or has been accumulating for a set period (often 6-12 months, check institutional policy), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Decontamination and Spill Management
Decontamination of Lab Surfaces and Equipment:
-
To decontaminate surfaces or non-disposable equipment, first, wipe the area with a cloth dampened with a suitable solvent (e.g., water, if the compound is soluble) to remove the chemical residue.[10]
-
Then, wash the surface with soap and water.
-
All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous solid waste.[10]
Spill Response:
-
Minor Spill (Solid): If a small amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container.
-
Minor Spill (Liquid): For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into the hazardous waste container.
-
Major Spill: In the event of a large spill, evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.
Disposal of Empty Containers
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4][11]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
After proper rinsing, the original labels on the container must be defaced or removed. The container can then be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box).[2][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
